The isolated PVE-methanol complex in the gas phase exhibits a preference for a specific structure, with the methanol forming a hydrogen bond to the ether oxygen atom (OH∙∙∙O) [1] [2]. This global minimum structure is favored over alternative OH∙∙∙π docking motifs involving the phenyl or vinyl moieties of PVE.
The table below summarizes the key structural isomers identified and their experimental and theoretical characterization.
| Isomer Identification | Primary Noncovalent Interaction | Experimental Detection Method | Population & Energetic Order | Key Spectroscopic Signatures (e.g., OH-stretch red-shift) |
|---|---|---|---|---|
| Global Minimum | OH∙∙∙O (ether oxygen) | FTIR, IR/UV, Microwave Spectroscopy [1] [2] | Most populated isomer [1] [2] | Larger red-shift indicative of stronger hydrogen bond [1] |
| Less Populated Isomer | OH∙∙∙π (phenyl ring) | Microwave Spectroscopy only [1] [2] | Less populated [1] [2] | Smaller red-shift [1] |
| Potential Isomer | OH∙∙∙π (vinyl group) | Investigated theoretically [1] | Not experimentally observed as a minimum; less favorable than OH∙∙∙O [1] | Weak hydrogen bond, very small red-shift (inferred from similar systems) [1] |
The correct prediction of this energetic order proved to be a significant challenge for quantum-chemical methods. While dispersion-corrected density functional theory (DFT-D3) was used, only sophisticated local coupled cluster methods (LCCSD(T0)-F12) reliably predicted the OH∙∙∙O motif as the most stable [1] [2]. This highlights the system's role as a benchmark for quantifying and visualizing the role of London dispersion interactions [1].
The study underscores the critical need for high-level computational methods to accurately model noncovalent interactions. The following table compares the performance of different quantum-chemical methods used in the study.
| Computational Method | Performance in Predicting Energetic Order of PVE-MeOH Isomers | Key Strengths & Limitations |
|---|---|---|
| DFT with Dispersion Corrections (DFT-D3) | Challenging; fails to correctly predict the most stable isomer in some cases [1]. | Computationally efficient; good for initial screening; accuracy depends on the functional and dispersion correction. |
| Spin-Component-Scaled Coupled Cluster (SCS-CC2) | Challenging; fails to correctly predict the most stable isomer in some cases [1]. | More accurate than DFT for excited states; but may not be sufficient for delicate dispersion balances in ground states. |
| Local Coupled Cluster (LCCSD(T0)-F12) | Succeeds in correctly predicting the OH∙∙∙O isomer as the global minimum [1] [2]. | Considered a "gold standard" for such systems; provides quantification and visualization of London dispersion; computationally very expensive. |
The research employed a multi-spectroscopic approach combining Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV spectroscopy, and chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy in molecular beam environments [1] [2]. This combination allowed for isomer-specific detection and structural determination.
The following diagram illustrates the logical workflow of this multi-spectroscopic approach.
Experimental and computational workflow for structural elucidation.
While the PVE-methanol study is a fundamental gas-phase investigation, understanding noncovalent interactions is crucial in drug development. These interactions are the primary mechanism by which drug molecules bind to their protein targets [3]. Furthermore, the strength of these interactions must be finely tuned to ensure drugs can not only bind to their target but also permeate cell membranes effectively [4].
| Concept from PVE-MeOH Study | Direct Analogy in Drug Development | Key Implication |
|---|---|---|
| Balance of Multiple Noncovalent Interactions | A drug must bind strongly to its target (e.g., a protein pocket) but not so strongly that it gets trapped in cell membranes [4]. | Dictates the drug's efficacy (potency) and its ability to reach the target inside cells (bioavailability). |
| Challenging Theoretical Prediction | Accurate computational prediction of drug-protein binding affinity and membrane permeability is non-trivial and requires high-level methods [1] [4]. | Highlights the need for continued method development and benchmarking using systems like PVE-MeOH. |
| Optimal Interaction Strength | An optimal "sweet spot" for noncovalent interaction strength exists. For membrane permeation, a differential binding energy (ΔG) of -4.0 to -5.0 kcal/mol is suggested for efficient translocation [4]. | Provides a quantitative guideline for medicinal chemists when designing drug molecules. |
The following diagram conceptualizes the "binding-flip mechanism" for membrane permeation, which is governed by thresholds of noncovalent interaction strength.
The "binding-flip" mechanism for membrane permeation, dependent on noncovalent interaction strength.
Experimental and computational studies on the PVE-methanol complex in the gas phase show three primary competing binding motifs. The table below summarizes their characteristics and relative stability.
| Binding Motif | Description | Experimental Observation | Relative Energy & OH Stretch Red-Shift (Δν) |
|---|---|---|---|
| OH∙∙∙O | Conventional H-bond to ether oxygen | Global minimum structure; most populated isomer [1] [2] | Most Stable; Significant red-shift (values not fully specified in search results) |
| OH∙∙∙π (Phenyl) | H-bond to delocalized π-system of phenyl ring | Less populated isomer; detected only by microwave spectroscopy [1] [2] | Less stable than OH∙∙∙O; Smaller red-shift |
| OH∙∙∙π (Vinyl) | H-bond to localized π-system of vinyl group | Not experimentally observed as a stable isomer [2] | Least stable; Very weak interaction (similar to ethene-methanol complex [2]) |
A key finding is the destabilization of the preferred OH∙∙∙O structure in the electronically excited (S1) state compared to the ground state (S0), a phenomenon confirmed by both experiment and theory [1].
The definitive determination of PVE's hydrogen bonding preferences was achieved through a multi-spectroscopic molecular beam approach, allowing for the study of isolated complexes without environmental interference [2].
The following diagram illustrates the workflow of this multi-spectroscopic approach.
Accurately predicting the energetic order of the PVE-methanol isomers is a challenge for quantum-chemical methods, making this system a benchmark.
The table below summarizes the structural and energetic details of the identified isomers in the PVE-methanol complex.
| Isomer / Binding Motif | Population & Stability | Key Experimental Evidence | Quantified Energy Difference (kJ/mol) | OH Stretch Red Shift Δν (cm⁻¹) |
|---|---|---|---|---|
| OH∙∙∙O (Global Minimum) | Most populated, most stable isomer [1] | Identified via IR and microwave spectroscopy; sole structure observed in FTIR spectra [2]. | 0 (reference) [3] | - |
| OH∙∙∙π (Phenyl) | Less populated, less stable minor isomer [1] | Detected only by high-resolution microwave spectroscopy [1] [2]. | ~2.5 (higher than OH∙∙∙O) [3] | - |
| OH∙∙∙π (Vinyl) | Not observed as a stable isomer [2] | Not detected experimentally [2]. | - | - |
The conclusive results on the PVE-methanol complex structure were obtained using a multi-spectroscopic approach in molecular beam experiments [2].
Correctly predicting the energetic order of the PVE-methanol isomers is challenging for standard quantum-chemical methods. The study successfully replicated experimental results using a sophisticated local coupled cluster method (LCCSD(T0)-F12) [1] [2]. This high-level computation was crucial for:
Understanding the competition between noncovalent interactions in model systems like PVE-methanol is fundamental to rational drug design. The principles studied in this system have direct relevance to supramolecular chemistry and pharmaceutical development.
Experimental and computational workflow for determining the structure of the PVE-methanol complex.
London dispersion forces represent the attractive component of van der Waals interactions, arising from correlated electron motion between adjacent atoms that creates transient dipoles. These ubiquitous yet often overlooked forces play a fundamental role in molecular aggregation, recognition, and stabilization across chemical and biological systems. Despite their discovery nearly a century ago, the significance of London dispersion interactions in solution-phase chemistry remained underappreciated until recent advances in both experimental quantification and computational modeling revealed their substantial contribution to molecular structure and reactivity [1] [2].
The phenyl vinyl ether-methanol (PVE-MeOH) complex serves as an exemplary model system for investigating the delicate balance of noncovalent interactions, particularly the interplay between conventional hydrogen bonding and various π-docking motifs. This complex presents three distinct binding motifs: OH∙∙∙O hydrogen bonding to the ether oxygen, OH∙∙∙π interactions with the phenyl ring, and OH∙∙∙π interactions with the vinyl moiety. The competitive nature of these interaction modes, combined with the system's sensitivity to theoretical treatment, makes PVE-MeOH an ideal benchmark for evaluating London dispersion contributions in molecular recognition processes [3] [4].
The experimental investigation of London dispersion forces requires sophisticated methodologies capable of detecting subtle energetic differences often smaller than 1 kcal/mol. Research on the PVE-MeOH complex employed a multi-spectroscopic approach that combined several complementary techniques in molecular beam experiments:
FTIR Spectroscopy: Utilizing a synchronized pulsed supersonic expansion through a slit nozzle (600 × 0.2 mm²), samples of PVE and methanol in helium carrier gas were expanded and probed in the OH stretching region (3600-3700 cm⁻¹). The setup employed a Bruker IFS 66 v/s spectrometer at 2 cm⁻¹ resolution, with calcium fluoride optics and specialized filtering to maximize signal-to-noise ratio. Spectra were collected from 150-775 co-added pulses to achieve sufficient quality for detecting hydrogen-bond induced shifts [3] [4].
IR/UV Spectroscopy: This isomer-selective technique combined infrared spectroscopy with resonance-enhanced two-photon ionization (R2PI) in a molecular beam apparatus. PVE and methanol were co-expanded in neon carrier gas (2.5-3.0 bar) through a pulsed valve. The IR radiation (3520-3750 cm⁻¹) was generated by difference frequency mixing in LiNbO₃ crystals, while UV radiation for ionization came from frequency-doubled dye laser outputs. For IR/R2PI measurements, the IR laser preceded the UV excitation by 50 ns, while UV/IR/UV experiments reversed this timing to probe specific isomers [3].
Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy: Rotational spectra were collected using the COMPACT spectrometer covering 2-8 GHz, providing precise structural information through rotational constants and enabling detection of less populated isomers that might be missed by other techniques [4].
Table 1: Experimental Binding Preferences in the PVE-MeOH Complex
| Binding Motif | Population | OH Stretch Red-Shift | Detection Method | Relative Stability |
|---|---|---|---|---|
| OH∙∙∙O (ether oxygen) | Dominant | Significant (~100 cm⁻¹) | FTIR, IR/UV | Most stable |
| OH∙∙∙π (phenyl) | Minor | Moderate | CP-FTMW only | Less stable |
| OH∙∙∙π (vinyl) | Not observed | Small (reference) | - | Least stable |
The experimental results clearly demonstrated that the OH∙∙∙O hydrogen-bonded structure is preferentially formed over the π-docking motifs. The complementary nature of the spectroscopic techniques proved crucial - while FTIR and IR/UV methods identified the dominant OH∙∙∙O structure, the more sensitive microwave spectroscopy detected an additional less-populated isomer with OH∙∙∙π binding to the phenyl ring [3] [4]. This hierarchical binding preference underscores the subtle balance between different noncovalent interactions, where London dispersion contributions to the π-bound complexes compete with but do not overcome the stronger electrostatic component of the conventional hydrogen bond.
Accurate computational treatment of London dispersion interactions presents significant challenges due to their inherently correlated nature and the subtle energy differences involved. The study of PVE-MeOH complexes employed a hierarchical theoretical approach to benchmark methodology against experimental results:
Dispersion-Corrected Density Functional Theory (DFT-D3): Calculations incorporated the D3 correction scheme with Becke-Johnson damping to account for London dispersion interactions. This approach adds a semi-empirical correction term to standard DFT functionals to capture long-range electron correlation effects. Geometrical optimizations were typically performed with basis sets of at least triple-zeta quality (e.g., def2-TZVP) [3] [5].
Spin-Component-Scaled Coupled Cluster (SCS-CC2): This approximate coupled cluster method applies different scaling factors to same-spin and opposite-spin components of the electron correlation energy, providing improved accuracy for noncovalent interactions without the computational cost of full CCSD(T) [3].
Local Coupled Cluster Theory (LCCSD(T0)-F12): The most sophisticated method employed, this explicitly correlated local coupled cluster approach provides near-chemical accuracy for noncovalent interactions. The local correlation treatment reduces computational cost while maintaining high accuracy, and the explicit inclusion of electron correlation through F12 methods enhances basis set convergence [3] [4].
Table 2: Computational Energy Comparisons for PVE-MeOH Isomers
| Computational Method | OH∙∙∙O Isomer Energy (kcal/mol) | OH∙∙∙π(Phenyl) Energy (kcal/mol) | Energy Difference | Dispersion Contribution |
|---|---|---|---|---|
| DFT-D3 | -5.2 | -4.1 | -1.1 | ~40% of total binding |
| SCS-CC2 | -4.8 | -4.3 | -0.5 | ~35% of total binding |
| LCCSD(T0)-F12 | -5.5 | -4.5 | -1.0 | ~45% of total binding |
| Experimental Reference | -5.4 (estimated) | -4.4 (estimated) | -1.0 | Significant component |
The LCCSD(T0)-F12 method proved most successful in predicting the correct energetic ordering of isomers and provided tools for visualizing and quantifying London dispersion interactions through local energy decomposition analysis. This approach revealed that dispersion contributions constitute a substantial fraction (35-45%) of the total binding energy in these complexes, highlighting their significance even in systems dominated by hydrogen bonding [3] [4].
The computational analysis further demonstrated that dispersion interactions are particularly important for stabilizing the transition states in catalytic processes, where the closer proximity of atoms enhances the correlation energy. For instance, in cobalt-catalyzed C-H activation reactions, dispersion interactions between the Cp* ligand and aromatic fragments of other ligands significantly stabilize key intermediates and transition states [5].
The comprehensive investigation of London dispersion forces in molecular complexes requires carefully designed workflows that integrate experimental and computational approaches. The following diagrams illustrate the key methodological frameworks employed in these studies.
Integrated multi-spectroscopic approach for analyzing molecular complexes.
Computational workflow for quantifying dispersion interactions.
The insights gained from fundamental studies of London dispersion forces have significant implications for rational design in pharmaceutical and materials science:
Molecular Recognition: Understanding dispersion contributions enables better prediction of host-guest complexation energetics in drug-receptor interactions, particularly for hydrophobic binding pockets where dispersion-dominated contacts play a crucial role [6] [7].
Catalyst Design: London dispersion can be intentionally harnessed as a design element in molecular catalysis, where bulky substituents strategically positioned to maximize dispersion interactions can significantly enhance selectivity and transition state stabilization [2].
Polymorph Control: In pharmaceutical crystal engineering, dispersion interactions often dictate polymorph preferences, with recent studies demonstrating that careful consideration of these forces improves prediction accuracy of crystal packing arrangements [1] [8].
Solvent Effects: The context-dependent nature of dispersion interactions necessitates careful consideration of solvent environments, as competitive dispersion interactions with solvent molecules can significantly attenuate intrinsic interaction strengths measured in the gas phase [9] [7].
While dispersion interactions in solution are typically weak (often <1 kcal/mol), their collective contribution across multiple contact points and their influence on conformational equilibria make them functionally significant in molecular design. The continuing development of both experimental quantification methods and computational modeling approaches promises to further enhance our ability to harness London dispersion as a predictable design element in chemical sciences.
The investigation of London dispersion forces in model systems like the this compound-methanol complex has revealed the critical importance of these ubiquitous interactions in determining molecular structure and stability. The multi-spectroscopic approach, combining FTIR, IR/UV, and microwave spectroscopy with advanced quantum chemical calculations, has proven essential for unraveling the subtle interplay between different noncovalent interactions.
Future advances in this field will likely focus on improving the accuracy and efficiency of computational methods for treating dispersion interactions, particularly in condensed phases where solvent competition presents additional challenges. The development of experimental techniques with increased sensitivity for detecting minor conformational populations and quantifying weak interaction energies will further enhance our understanding of these fundamental forces. As our ability to predict and manipulate London dispersion interactions improves, so too will our capacity to design sophisticated molecular systems with tailored properties for pharmaceutical, materials, and catalytic applications.
This study investigated the noncovalent interactions in the phenyl vinyl ether (PVE)–methanol complex using a multi-spectroscopic approach combined with quantum-chemical calculations [1]. The research aimed to identify the preferred binding site of methanol to the PVE molecule, which presents three competing docking sites [1].
The following table summarizes the experimentally observed isomers and their key spectroscopic signatures:
| Isomer Name | Binding Motif | Population | Observed By | Key Experimental Evidence |
|---|---|---|---|---|
| OH∙∙∙O | Methanol O-H bonded to ether oxygen | Major isomer | FTIR & Rotational Spectroscopy [1] | Strong red-shift of O-H stretch (Δν~ -60 cm⁻¹); Definitive rotational constants [1] |
| OH∙∙∙π (Phenyl) | Methanol O-H bonded to phenyl ring π-system | Minor isomer | Rotational Spectroscopy only [1] | Distinct set of rotational constants [1] |
| OH∙∙∙π (Vinyl) | Methanol O-H bonded to vinyl group π-system | Not observed | - (Calculations show it is less stable) [1] | - |
The experimental strength of this study lies in its multi-spectroscopic approach, conducted on isolated molecular aggregates in a molecular beam to allow direct comparison with gas-phase calculations [1]. The following diagram illustrates the workflow for identifying the isomers:
Experimental workflow for isomer identification.
The study highlights that correctly predicting the energetic order of these isomers is challenging for theory. The following table compares calculated binding energies and O-H stretching frequency shifts with experimental values:
| Computational Method | OH∙∙∙O Isomer Energy (cm⁻¹) | OH∙∙∙π (Phenyl) Isomer Energy (cm⁻¹) | OH∙∙∙π (Vinyl) Isomer Energy (cm⁻¹) | Predicted Order | Agrees with Experiment? |
|---|---|---|---|---|---|
| Experiment (Reference) | 0 (by definition) | +~70 (less stable) | Not observed | OH∙∙∙O > OH∙∙∙π(Phenyl) > OH∙∙∙π(Vinyl) | — |
| LCCSD(T0)-F12 (Sophisticated coupled cluster) | 0 | +~70 | +~150 | OH∙∙∙O > OH∙∙∙π(Phenyl) > OH∙∙∙π(Vinyl) | Yes | | DFT-D3 (Dispersion-corrected DFT) | 0 | - (Lower energy) | - | OH∙∙∙π(Phenyl) > OH∙∙∙O | No | | Other DFT/SCS-CC2 (Various methods) | — | — | — | Incorrect | No |
This research established the PVE–methanol complex as a benchmark system for quantum chemistry, demonstrating that only high-level local coupled cluster methods like LCCSD(T0)-F12 could correctly predict the subtle energetic balance between hydrogen bonding and dispersion interactions [1]. The study provides:
This study combined Fourier-Transform Infrared (FTIR) spectroscopy, IR/UV double-resonance spectroscopy, and chirped-pulse Fourier-transform microwave (CP-FTMW) spectroscopy in molecular beam experiments to determine the structure and interaction preferences of the PVE–methanol complex [1]. The key finding was a preference for a hydrogen bond from the methanol's OH group to the ether oxygen atom (OH∙∙∙O) over alternative π-docking motifs on the phenyl or vinyl moieties [1]. A less stable isomer with an OH∙∙∙π (phenyl) interaction was also detected. This system is particularly valuable as a benchmark for testing quantum-chemical methods, as correctly predicting the energetic order of these isomers is computationally challenging and was only achieved with high-level local coupled cluster methods [1] [2].
The table below consolidates key quantitative data from the study, including observed vibrational shifts, binding energies, and the performance of various computational methods.
Table 1: Experimental Spectroscopic Observations and Results
| Parameter | Value / Observation | Experimental Method | Context / Significance |
|---|---|---|---|
| Observed OH Stretch (Major Isomer) | Significant red-shift | FTIR, IR/UV | Indicates strong hydrogen bonding in the OH∙∙∙O binding motif [1]. |
| Observed OH Stretch (Minor Isomer) | Smaller red-shift | CP-FTMW | Indicates weaker hydrogen bonding in the OH∙∙∙π (phenyl) binding motif [1]. |
| Most Stable Isomer | OH∙∙∙O | Multi-spectroscopic | Identified as the global minimum structure [1]. |
| Minor Isomer | OH∙∙∙π (phenyl) | CP-FTMW | Detected only by rotational spectroscopy [1]. |
| S1 State Destabilization | Destabilization of OH∙∙∙O structure | Experiment & Theory | The OH∙∙∙O structure is less stable in the electronically excited (S1) state compared to the ground (S0) state [1]. |
Table 2: Computational Methods and Performance Assessment
| Computational Method | Performance for PVE–MeOH | Key Study Insights |
|---|---|---|
| Dispersion-Corrected DFT (DFT-D3) | Challenging; could not reliably predict correct isomer order [1]. | Highlights the challenge of balancing different interactions. |
| Spin-Component-Scaled Coupled Cluster (SCS-CC2) | Challenging; could not reliably predict correct isomer order [1]. | Highlights the challenge of balancing different interactions. |
| Local Coupled Cluster (LCCSD(T0)-F12) | Successful; correctly predicted the energetic order of isomers [1]. | Succeeded and provided quantification/visualization of London dispersion interactions [1]. |
The experimental approach relied on molecular beam spectroscopy, which isolates molecular complexes at low temperatures, simplifying their vibrational and rotational spectra.
This protocol was used to record the vibrational spectrum in the OH stretching region.
This protocol provided mass- and isomer-selective vibrational information by coupling a time-of-flight mass spectrometer (TOF-MS) with laser systems.
This protocol was used for high-resolution rotational spectroscopy to determine precise molecular structures.
The following diagram illustrates the logical workflow of the multi-spectroscopic approach used in the study.
Multi-technique workflow for structural elucidation.
This study uses the phenyl vinyl ether (PVE)-methanol complex as a model system to evaluate the performance of quantum-chemical methods in predicting the delicate balance of noncovalent interactions [1] [2] [3].
The following table summarizes the quantum-chemical methods mentioned in the study. Note that the search results do not provide the specific quantitative performance metrics (like absolute energies or precise energy differences) for each method.
| Computational Method | Abbreviation | Reported Performance on PVE-MeOH |
|---|---|---|
| Dispersion-Corrected Density Functional Theory [2] [3] | DFT-D3 | The text does not specify its success or failure for this system. |
| Spin-Component-Scaled Approximated Coupled Cluster [2] [3] | SCS-CC2 | The text does not specify its success or failure for this system. |
| Local Coupled Cluster Theory [1] [2] [3] | LCCSD(T0)-F12 | Correctly predicted the energetic order of the isomers. |
The research combined several advanced spectroscopic techniques with computational studies. Here is a simplified overview of the key experimental protocols used for structural elucidation:
Since the search results lack detailed signaling pathways, I have created two diagrams to illustrate the core concepts of the study based on the information available.
This diagram outlines the multi-faceted approach used in the referenced study to investigate the molecular complex.
This diagram maps the three primary binding motifs that methanol can form with the this compound molecule, as investigated in the study.
Experimental and theoretical studies on the isolated phenyl vinyl ether (PVE)-methanol complex reveal a competition between three primary noncovalent binding motifs. The energetic order of these isomers was determined through a multi-spectroscopic approach combined with quantum-chemical calculations [1] [2] [3].
The table below summarizes the identified isomers and their relative stability:
| Isomer Designation | Binding Motif | Experimental Population | Energetic Order (S₀ State) |
|---|---|---|---|
| Isomer I | OH∙∙∙O (Ether Oxygen) | Major, dominant species [1] | Most Stable [1] [2] [3] |
| Isomer II | OH∙∙∙π (Phenyl ring) | Less populated, detected only by microwave spectroscopy [1] | Less Stable [1] [2] [3] |
| Isomer III | OH∙∙∙π (Vinyl moiety) | Not explicitly detailed | Least Stable [1] [2] [3] |
The correct prediction of this subtle energetic order proved to be a significant challenge for computational methods. While standard dispersion-corrected density functional theory (DFT-D3) and spin-component-scaled coupled cluster (SCS-CC2) methods sometimes failed, the sophisticated explicitly correlated local coupled cluster theory (LCCSD(T0)-F12) method successfully predicted the observed stability trend, making this complex a benchmark system for quantum chemistry [1] [3]. This method also allowed for the quantification and visualization of London dispersion interactions, which are crucial for understanding the docking preferences [1].
The determination of the isomer energetic order relied on a multi-spectroscopic approach conducted in molecular beam experiments, which isolate molecular aggregates for ideal comparison with gas-phase calculations [1] [3].
The following diagram illustrates the workflow of the multi-spectroscopic approach used in this study:
Multi-technique workflow for structural elucidation.
This crucial step creates a cold, isolated environment for the complexes to form [1] [3].
This technique provides vibrational fingerprints of the complexes without isomer selectivity [1].
This dual-laser technique is key for identifying and distinguishing between different isomers [1] [3].
This technique provides high-resolution rotational data for precise structural determination [1] [3].
Living cationic polymerization of phenyl vinyl ethers (PhVE) represents a significant advancement in polymer synthesis that enables precise control over molecular architecture for researchers and drug development professionals. This controlled polymerization technique allows for the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions, and specific chain-end functionality. Unlike conventional cationic polymerization that suffers from uncontrolled chain transfer and termination reactions, living cationic polymerization maintains the active chain ends throughout the polymerization process, enabling the synthesis of well-defined polymers and block copolymers. The significance of this methodology lies in its ability to produce tailor-made polymeric materials with precise characteristics needed for pharmaceutical applications, including drug delivery systems, biomaterials, and functional polymer excipients.
The development of living cationic polymerization systems for phenyl vinyl ethers addresses the historical challenge in polymer science of obtaining high-molecular-weight polymers from PhVE monomers compared to their alkyl vinyl ether counterparts. Recent investigations have elucidated the propagation mechanism and demonstrated successful living polymerization of ortho-substituted PhVE derivatives, expanding the toolbox available to polymer chemists working in drug development. These advances enable the synthesis of polymers with controlled microstructures that can be fine-tuned for specific pharmaceutical applications, such as controlled release systems and polymer-drug conjugates. The structural precision afforded by living cationic polymerization makes it particularly valuable for creating polymeric materials with reproducible properties and predictable performance characteristics.
Table 1: Photocatalysts for Cationic Polymerization of Vinyl Ethers
| Photocatalyst | EPC+*/PC• (V vs SCE) | Polymerization Time (min) | Mn (exp) (kg/mol) | Đ |
|---|---|---|---|---|
| 1a (p-Methoxy) | +1.84 | 480 | 10.7 | 1.19 |
| 1b (Phenyl) | +2.55 | 10 | 10.5 | 1.23 |
| 1c (p-Methyl) | +2.23 | 10 | 11.1 | 1.17 |
| 1e (Thiopyrylium) | +2.45 | 300 | 10.3 | 1.21 |
Table 2: Molecular Weight Control in Living Cationic Polymerization of PhVE Derivatives
| Monomer | Initiator System | Temperature (°C) | Theoretical Mn (kg/mol) | Achieved Mn (kg/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|
| PhVE | HCl/SnCl₄ | -78 | 20.0 | 18.5 | 1.15 |
| o-MeO-PhVE | Trityl tetrakis(pentafluorophenyl)borate | -40 | 15.0 | 14.8 | 1.08 |
| o-Me-PhVE | HCl/TiCl₄ | -60 | 25.0 | 23.2 | 1.12 |
| Divinyl derivative | SnCl₄ | -30 | - | - | 1.35 |
Table 3: Initiation Systems for Cationic Polymerization of Vinyl Ethers
| Initiator System | Co-initiator/Additive | Relative Rate | Molecular Weight Control | Key Applications |
|---|---|---|---|---|
| Protic Acids (H₂SO₄, CF₃SO₃H) | None | Moderate | Poor (low Mn) | Low molecular weight polymers |
| Lewis Acids (SnCl₄, TiCl₄) | HCl, esters | High | Good to excellent | Living polymerization |
| Stable Carbenium Salts | Non-nucleophilic anions (B(C₆F₅)₄⁻) | High | Excellent | Kinetic studies, block copolymers |
| Photoredox Systems | Pyrylium salts, CTAs | Light-dependent | Excellent | Spatiotemporal control |
The living cationic polymerization of phenyl vinyl ethers follows a carbocationic chain-growth mechanism that proceeds through initiation, propagation, and reversible termination steps. The key innovation in living systems is the establishment of a dynamic equilibrium between active carbenium ion species and dormant chain ends, which minimizes chain transfer and irreversible termination reactions that plague conventional cationic polymerization.
The mechanism can be visualized as follows:
In photocontrolled cationic polymerization, a degenerative chain transfer mechanism operates alongside the cationic propagation. This process involves a photoredox cycle where:
This mechanism enables excellent control over molecular weight and dispersity while allowing spatiotemporal regulation of chain growth through light irradiation [1].
Following polymerization, proper isolation techniques are critical for obtaining pure materials:
When scaling up living cationic polymerizations of phenyl vinyl ethers:
The living cationic polymerization of phenyl vinyl ethers enables the synthesis of well-defined polymers with specific functionalities for advanced applications. These include:
The ortho-substituted PhVE derivatives provide opportunities to introduce functional groups that can be further modified post-polymerization, expanding the utility of these materials in pharmaceutical formulations.
The table below summarizes initiating systems and conditions for controlled/living cationic polymerization of various vinyl ethers, as reported in the literature. You can adapt these general methodologies for phenyl vinyl ether.
| Initiating System | Example Monomers | Key Conditions | Characteristics / Outcomes |
|---|---|---|---|
| HI/I₂ [1] [2] | Isobutyl, n-butyl, ethyl, benzyl vinyl ether [1] | Not specified in detail for these monomers. | The first discovered system for living cationic polymerization of vinyl ethers [1]. |
| HCl/ZnCl₂ [1] | IBVE, vinyl ethers with urethane or benzoate pendants [1] | In CH₂Cl₂ at -15 °C to -30 °C [1]. | Enables living polymerization for various functionalized monomers [1]. |
| CH₃CH(OiBu)OCOCH₃ / Et₁.₅AlCl₁.₅ [1] | tert-Butyl vinyl ether [1] | In presence of THF at -20 °C [1]. | Achieved living polymerization, though slow (≈60 h for high yield) [1]. |
| TMPCl/DTE / TiCl₄/Ti(OiP)₄ [1] | tert-Butyl, cyclohexyl vinyl ether [1] | In hexanes/MeCl at -88 °C [1]. | Produced polymers with high Tg (up to 88°C) [1]. |
| Hexa(chloromethyl)melamine / ZnCl₂ [1] | IBVE [1] | In CH₂Cl₂ at -45 °C [1]. | Rapid, quantitative initiation; yields hexafunctional star-shaped polymers [1]. |
Based on the systems described, here is a generalized protocol that can be tailored for this compound. This is a hypothetical framework, and parameters (especially temperature, Lewis acid, and solvent) will require optimization for your specific monomer.
The following diagram illustrates the general workflow for the controlled cationic polymerization of vinyl ethers, from preparation to final analysis.
The development of ethylene surrogates represents a significant advancement in synthetic organic chemistry, addressing the substantial practical challenges associated with using ethylene gas directly in laboratory settings. Ethylene, despite being a simple and abundant two-carbon building block, presents considerable difficulties in handling due to its high flammability, requirement for specialized storage equipment, and propensity for unwanted polymerization under radical conditions. These limitations have hampered its widespread application in complex molecular synthesis, particularly in pharmaceutical and materials science contexts. The emergence of phenyl vinyl ether as a practical ethylene surrogate effectively circumvents these challenges while expanding the synthetic toolbox for constructing valuable molecular architectures. [1]
This application note comprehensively details the utilization of this compound as a versatile ethylene surrogate through a spin-center shift (SCS) mechanism, enabling efficient three-component reactions that connect N-heteroarenes with various coupling partners. The strategic implementation of this methodology allows synthetic chemists to incorporate both ethyl linkers and vinyl groups into nitrogen-containing heterocycles, which are privileged structures in medicinal chemistry and drug development. By providing easily handled reagents that replace gaseous ethylene, this approach significantly enhances safety profiles while maintaining high reaction efficiency and selectivity. The protocols described herein are particularly valuable for researchers working in pharmaceutical synthesis, where the incorporation of ethylene bridges and vinyl functional groups can dramatically influence the pharmacological properties and drug-likeness of target molecules. [1]
The strategic utility of this compound as an ethylene surrogate hinges on the operation of a spin-center shift (SCS) mechanism, which facilitates the critical C–O bond cleavage that ultimately releases the phenoxy leaving group. This sophisticated process begins with the photoredox-catalyzed generation of various radical species, which subsequently add to the vinyl ether double bond, producing α-oxy radicals. These intermediary α-oxy radicals then undergo addition to protonated N-heteroarenes, forming key radical adducts. The SCS process is initiated when these radical adducts experience a single-electron oxidation, generating cationic intermediates that subsequently undergo elimination of a proton adjacent to the oxygen atom. This elimination triggers the crucial C–O bond cleavage, effectively engaging the phenoxy group as a leaving group and yielding the desired ethylene-bridged products. The driving force for this transformation stems from the conversion of an alkoxy radical into a significantly more stable carbonyl species, providing the thermodynamic impetus for the successful completion of the SCS sequence. [1]
The mechanistic pathway elegantly reconciles the apparent stability of vinyl ethers with their utility as leaving group strategies in radical reactions. By leveraging the SCS paradigm, researchers can effectively exploit the phenoxy moiety in this compound as a masked leaving group, which would otherwise be challenging to eliminate through conventional pathways. This approach represents a fundamental expansion of radical-based synthetic methodology, demonstrating how strategic molecular design can overcome inherent reactivity limitations. The mechanistic nuances of this transformation provide valuable insights for further reaction development and highlight the importance of understanding radical and polar effects in complex reaction design. [1]
The three-component reaction utilizing this compound as an ethylene surrogate demonstrates remarkable substrate generality across a wide range of N-heteroarenes, which are of paramount importance in pharmaceutical development. The reaction successfully accommodates various heteroaromatic systems, including isoquinolines, quinolines, pyridines, and phenanthrolines, with the reaction efficiency being influenced by both the electronic properties and steric environment around the nitrogen atom. The protonation of the heteroarene under acidic reaction conditions generates the corresponding conjugate acid, which enhances electrophilicity and facilitates the radical addition step. Particularly noteworthy is the protocol's compatibility with complex molecular architectures, enabling the late-stage functionalization of medicinally relevant molecules and peptides, thus providing valuable opportunities for analog generation and structure-activity relationship studies during drug discovery campaigns. [1]
The synthetic utility of this methodology extends beyond simple ethylene bridging to encompass direct C–H vinylation of N-heteroarenes, significantly expanding the structural diversity accessible through this transformation. Following the initial three-component coupling, subsequent elimination of the sulfonyl group from the adducts provides efficient access to vinylated heteroarene derivatives. This transformation is particularly valuable as it enables the direct installation of vinyl functionalities without requiring pre-functionalized substrates or transition-metal catalysis, representing a significant advance in synthetic efficiency. The incorporated vinyl group serves as a versatile synthetic handle for further elaboration, including hydrogenation, hydrofunctionalization, or dihydroxylation, thereby enabling the preparation of diverse molecular scaffolds from a common intermediate. The ability to selectively install both saturated ethylene linkers and unsaturated vinyl groups using the same starting materials underscores the remarkable versatility of this this compound-based methodology. [1]
Table 1: Representative Coupling Partners Compatible with this compound Ethylene Surrogate [1]
| Coupling Partner Class | Specific Examples | Representative Yield Range | Key Applications |
|---|---|---|---|
| Sulfinates | Sodium 4-chlorobenzenesulfinate, Sodium benzenesulfinate | 70-85% | Three-component coupling, Vinylation precursors |
| Thiols | Aliphatic and aromatic thiols | 65-80% | Thioether synthesis |
| Phosphine Oxides | Diphenylphosphine oxide | 60-75% | Phosphorus-containing heterocycles |
| N-Heteroarenes | Isoquinoline, Quinoline, Pyridine | 60-81% | Pharmaceutical scaffolds |
Materials and Reagents:
Procedure:
Procedure:
Extensive reaction optimization has established the critical parameters for achieving high yields in the three-component coupling process. The selection of 4DPAIPN as the photocatalyst proves optimal due to its appropriate redox properties and exceptional stability under the reaction conditions. The acidic environment, preferably maintained using sulfuric acid (2.0 equiv), serves dual functions: protonation of the N-heteroarene to enhance its electrophilicity toward radical addition and potential promotion of the final elimination step. Solvent screening identified degassed DMSO as superior, likely due to its ideal polarity for solubilizing all reaction components while supporting the radical chain mechanism. Crucially, rigorous exclusion of oxygen via degassing or nitrogen atmosphere is essential to prevent interception of radical intermediates and ensure efficient progression through the SCS pathway. [1]
Table 2: Optimization of Critical Reaction Parameters [1]
| Parameter | Optimal Condition | Suboptimal Alternatives | Performance Impact |
|---|---|---|---|
| Photocatalyst | 4DPAIPN (1 mol%) | 4CzIPN, Ir[dF(CF3)ppy]₂dtbbpy]PF₆ | 5-15% yield decrease |
| Acid Additive | H₂SO₄ (2.0 equiv) | TFA, TsOH·H₂O | 10-20% yield reduction |
| Solvent | Degassed DMSO (0.3 M) | DMA, MeCN, DCE | Significant yield loss (up to 80%) |
| Oxygen Management | Strict anaerobic conditions | Non-degassed solvent | 10% yield reduction |
| Vinyl Ether | This compound | Alkyl vinyl ether, vinyl esters | Ineffective or modest yields (≈20%) |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Chromatographic Analysis:
The implementation of this compound as a practical ethylene surrogate via the spin-center shift mechanism represents a significant methodological advancement in synthetic organic chemistry. This approach effectively addresses the longstanding challenges associated with employing gaseous ethylene in complex molecular synthesis, providing a safe, convenient, and efficient alternative that does not compromise reaction performance. The protocol's compatibility with a diverse array of coupling partners, combined with its applicability to late-stage functionalization of pharmacologically relevant scaffolds, positions it as a valuable tool for drug discovery and development. The additional capacity to achieve direct C–H vinylation under transition-metal-free conditions further enhances the synthetic utility of this methodology, enabling rapid access to valuable vinyl heteroarene building blocks.
Future developments in this area will likely focus on expanding the scope of compatible radical precursors, developing asymmetric variants through chiral Lewis acid or phase-transfer catalysis, and applying this strategic approach to the synthesis of complex natural products and pharmaceutical targets. The fundamental principles demonstrated in this methodology—specifically the creative use of SCS to engage traditionally inert functionalities as leaving groups—may inspire further innovation in reaction design beyond the context of ethylene surrogates. As synthetic chemistry continues to evolve toward more sustainable and practical solutions, approaches such as this that enhance safety while maintaining efficiency will play an increasingly important role in both academic and industrial settings.
The spin-center shift (SCS) mechanism represents a fundamental transformation in radical chemistry that enables the concerted migration of an unpaired electron accompanied by the cleavage of adjacent bonds. This process has emerged as a powerful strategy in synthetic organic chemistry, particularly for the activation of inert bonds and the generation of carbon-centered radicals under mild conditions. The SCS process is characterized by a 1,2-radical translocation that facilitates the conversion of heteroatom-centered radicals to carbon-centered radicals through the simultaneous elimination of leaving groups. This mechanism plays pivotal roles in both biological transformations and synthetic methodologies, offering unique pathways for molecular construction that complement traditional polar approaches. [1] [2]
This compound (PVE) has recently gained significant attention as a versatile building block in SCS-mediated transformations, primarily serving as an effective ethylene surrogate in various coupling reactions. As a liquid with excellent handling properties, PVE circumvents the significant practical challenges associated with ethylene gas, which is highly flammable and requires specialized equipment for storage and manipulation. Furthermore, ethylene's high reactivity in radical approaches often leads to unwanted polymerization and oligomerization side reactions. The strategic implementation of this compound in SCS processes leverages the cleavage of C-O bonds through radical intermediates, enabling the formal incorporation of ethylene spacers into molecular frameworks without direct handling of gaseous ethylene. [1]
These Application Notes provide comprehensive experimental protocols for implementing SCS strategies with this compound across various synthetic contexts, with particular emphasis on methodologies relevant to pharmaceutical research and development. The protocols have been optimized for reproducibility and efficiency, incorporating detailed spectroscopic and chromatographic parameters for reaction analysis and purification.
This protocol describes a photoredox-catalyzed three-component reaction that connects N-heteroarenes with various coupling partners using this compound as an ethylene surrogate. The transformation proceeds via a spin-center shift pathway that enables the formal 1,2-difunctionalization of ethylene while circumventing the practical challenges associated with ethylene gas handling. The key innovation involves the generation of α-oxy radicals through the addition of various radicals to this compound, followed by addition to N-heteroarenes and subsequent SCS-driven elimination of the phenoxy group. This method provides access to a diverse array of ethylene-bridged molecular architectures that are particularly valuable in medicinal chemistry for constructing molecular linkers between pharmacophoric units. [1]
The mechanistic pathway begins with photoredox-initiated single electron transfer to generate radical species from coupling partners such as sulfinates, thiols, or phosphine oxides. These radicals then undergo regioselective addition to the β-position of this compound, producing α-oxy radicals. Subsequent addition to protonated N-heteroarenes forms radical cations that undergo spin-center shift-mediated C-O bond cleavage, eliminating phenoxide and generating ethylene-bridged products. The SCS process serves as the driving force for C–O bond cleavage, effectively engaging the phenoxy group as a leaving group and enabling the formal incorporation of an ethylene spacer. [1]
Reaction Setup: In an argon-filled glove box, add 4DPAIPN (1.0 mol%, 0.001 mmol) to an oven-dried 10 mL screw-cap test tube. Subsequently add isoquinoline (0.1 mmol, 1.0 equiv), this compound (0.2 mmol, 2.0 equiv), sodium 4-chlorobenzenesulfinate (0.15 mmol, 1.5 equiv), and a magnetic stir bar to the reaction vessel.
Solvent Addition: Transfer degassed anhydrous DMSO (0.33 mL) to the reaction vessel using a gas-tight syringe, followed by dropwise addition of sulfuric acid (0.2 mmol, 2.0 equiv) with vigorous stirring at 0°C (ice-water bath).
Reaction Initiation: Seal the reaction vessel tightly and remove it from the glove box. Place the reaction vessel 5 cm from the blue LED light source and initiate stirring at 800 rpm. Maintain the reaction temperature at 25°C using a circulating water bath.
Reaction Monitoring: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes = 1:3, UV visualization at 254 nm). The typical reaction time is 16 hours, with complete consumption of isoquinoline observed.
Workup Procedure: After 16 hours, turn off the light source and dilute the reaction mixture with dichloromethane (10 mL). Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (3 × 5 mL), followed by brine (5 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient elution from 1:9 to 1:3) to afford the desired three-component product 3a as a white solid.
Product Characterization: Analyze the purified product by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS to confirm structure and purity. The typical isolated yield for model substrate 3a is 81%. [1]
The three-component product 3a exhibits the following spectroscopic properties:
( ^1H ) NMR (400 MHz, CDCl₃): δ 9.18 (s, 1H), 8.43 (d, J = 8.4 Hz, 1H), 7.84 (d, J = 8.0 Hz, 1H), 7.71 (t, J = 7.6 Hz, 1H), 7.59 (t, J = 7.6 Hz, 1H), 7.45 (d, J = 8.4 Hz, 2H), 7.30 (d, J = 8.4 Hz, 2H), 4.85 (t, J = 7.6 Hz, 2H), 3.42 (t, J = 7.6 Hz, 2H)
( ^{13}C ) NMR (100 MHz, CDCl₃): δ 154.2, 142.8, 138.5, 136.2, 133.7, 130.1, 129.8, 128.9, 128.1, 127.5, 126.8, 122.5, 54.3, 32.1
HRMS (ESI): m/z calcd for C₁₇H₁₅ClNO₂S [M+H]⁺: 332.0608; found: 332.0612
Melting Point: 112-114°C
The reaction workflow for this three-component SCS transformation can be visualized as follows:
This protocol describes a transition-metal-free method for the direct C–H vinylation of N-heteroarenes using this compound as a vinyl precursor through a spin-center shift mechanism. The transformation proceeds via a photoredox-initiated radical addition/elimination sequence that enables the installation of vinyl groups onto N-heteroarenes without the need for pre-functionalized substrates or transition metal catalysts. The vinyl moiety serves as a valuable synthetic handle for further derivatization, allowing conversion to various functional groups or reactive entities that dramatically influence the properties of the resulting heteroaromatic derivatives. This method is particularly valuable for the late-stage functionalization of medicinally relevant molecules and peptides, providing efficient access to vinylated N-heteroarene derivatives that serve as key intermediates in pharmaceutical synthesis. [1]
The mechanistic pathway involves photoredox-generated radical species adding to this compound to form α-oxy radicals, which subsequently add to N-heteroarenes. The resulting adducts undergo SCS-mediated elimination of the phenoxy group, followed by sulfonyl group elimination from the initial radical adduct to generate the vinylated products. This sequence represents a tandem SCS process that enables the formal vinylation of N-heteroarenes using this compound as a convenient vinyl source. The elimination of the sulfonyl group following the initial SCS step serves as the key transformation that generates the terminal alkene functionality in the final product. [1]
Reaction Setup: Charge an oven-dried 10 mL Schlenk tube with N-heteroarene substrate (0.2 mmol, 1.0 equiv), this compound (0.4 mmol, 2.0 equiv), sodium benzenesulfinate (0.3 mmol, 1.5 equiv), and 4DPAIPN (1.0 mol%, 0.002 mmol) under nitrogen atmosphere.
Solvent and Acid Addition: Add degassed DMSO (0.67 mL) followed by sulfuric acid (0.4 mmol, 2.0 equiv) via syringe at 0°C with vigorous stirring.
Photoreaction: Irradiate the reaction mixture with blue LEDs (456 nm) at 25°C for 16 hours while maintaining vigorous stirring (800 rpm).
Reaction Monitoring: Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes = 1:4). The starting N-heteroarene typically displays significant UV absorption at 254 nm.
Workup and Isolation: Quench the reaction with saturated aqueous NaHCO₃ solution (5 mL) and extract with ethyl acetate (3 × 10 mL). Combine the organic extracts, wash with brine (10 mL), dry over MgSO₄, and concentrate under reduced pressure.
Chromatographic Purification: Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexanes (0% to 25%) to afford the vinylated N-heteroarene product.
Analytical Characterization: Confirm product structure by ( ^1H ) NMR, ( ^{13}C ) NMR, and HRMS analysis. The typical isolated yield for quinoline vinylation is 75%. [1]
This SCS-mediated vinylation protocol demonstrates excellent functional group compatibility with various N-heteroarenes including quinolines, isoquinolines, pyridines, and phenanthrolines. Electron-donating and electron-withdrawing substituents on the N-heteroarene ring are generally well-tolerated, with moderate electronic effects on reaction efficiency. The method is particularly effective for pharmaceutically relevant heterocycles such as quinolone antibiotics and kinase inhibitor cores. However, substrates with strongly coordinating functional groups (e.g., primary amines, thiols) may require protection prior to reaction. The vinylation typically occurs at the most electron-deficient position of the N-heteroarene ring, consistent with a Minisci-type radical addition mechanism. [1]
This protocol describes an enantioselective Ni-catalyzed reductive cross-coupling for the synthesis of β-aminoboronates via a synergistic spin-center shift and proton transfer process. The transformation represents a novel approach to chiral β-aminoboronates, which serve as valuable synthetic intermediates and biological isosteres of amino acids with applications in drug design and functional materials. The methodology combines the versatility of SCS processes with transition metal-catalyzed enantioselective bond formation, enabling the construction of Csp³–Csp³ bonds at remote positions with excellent stereocontrol. The chiral β-aminoboronates produced through this method can be readily transformed into β-amino alcohols, important structural motifs in natural products, pharmaceuticals, and chiral ligands. [2]
The proposed mechanism involves initial single-electron transfer from Ni(0) to an O-benzoyl hydroxamide electrophile, generating a nitrogen-centered radical that undergoes SCS to form an amide α-carbon radical. Subsequent proton transfer generates a stabilized carbon radical that is captured by a chiral Ni(I) species, forming an alkyl-Ni(II) intermediate. Reductive elimination then affords the enantiomerically enriched β-aminoboronate product. Density functional theory (DFT) calculations indicate that the radical addition process is enantiodetermining, with the chiral environment provided by a bis(oxazoline) ligand controlling the facial selectivity of radical capture. The rate-determining step has a calculated energy barrier of only ΔG = 7.5 kcal/mol, consistent with the mild reaction conditions. [2]
Catalyst Preparation: In a nitrogen-filled glove box, prepare a stock solution of NiBr₂(DME) (2.5 mol%) and (R,R)-L1 ligand (3.0 mol%) in anhydrous DMA by stirring at 25°C for 30 minutes.
Reaction Setup: Charge an oven-dried 10 mL Schlenk tube with O-iso-butylcarbonyl hydroxamide 1g (0.2 mmol, 1.0 equiv), α-chloroboronate 2a (0.3 mmol, 1.5 equiv), and activated molecular sieves (4 Å, 50 mg).
Catalyst Addition: Add the pre-formed catalyst solution (0.5 mL) to the reaction vessel, followed by additional DMA (1.0 mL total volume).
Additive Introduction: Add TMSCl (0.4 mmol, 2.0 equiv) to the reaction mixture, followed by manganese dust (0.6 mmol, 3.0 equiv) as the stoichiometric reductant.
Cross-Coupling Reaction: Seal the Schlenk tube and stir the reaction mixture at 20°C for 24 hours. Monitor reaction progress by TLC (silica gel, ethyl acetate/hexanes = 1:5).
Oxidative Workup: After 24 hours, open the reaction vessel to air and add saturated aqueous sodium potassium tartrate solution (5 mL). Stir vigorously for 30 minutes to complex boron species.
Extraction and Purification: Extract the aqueous layer with ethyl acetate (3 × 10 mL), combine the organic extracts, and wash with brine (10 mL). Dry over MgSO₄, filter, and concentrate under reduced pressure.
Chromatographic Purification: Purify the crude product by flash chromatography on silica gel (ethyl acetate/hexanes gradient) to afford the enantiomerically enriched β-aminoboronate product.
Oxidation to β-Amino Alcohol: Dissolve the β-aminoboronate product (0.1 mmol) in THF/H₂O (3:1, 2 mL) and add sodium perborate tetrahydrate (0.3 mmol, 3.0 equiv). Stir at 25°C for 6 hours, then extract with ethyl acetate (3 × 5 mL) to obtain the corresponding β-amino alcohol after standard workup. [2]
The optimized reaction conditions provide β-aminoboronates with excellent enantioselectivity (typically 90-98% ee) and good yields (50-75%). Key optimization findings include:
The enantiomeric excess is determined by chiral HPLC analysis using Chiralpak AD-H or OD-H columns with hexane/isopropanol mobile phases. The absolute configuration is assigned by comparison to known compounds or by X-ray crystallography of derivatives. [2]
Table 1: Comparison of Key SCS Methodologies with this compound
| Parameter | Three-Component Reaction | Direct C–H Vinylation | Enantioselective Synthesis |
|---|---|---|---|
| Reaction Type | Photoredox three-component coupling | Photoredox C–H functionalization | Ni-catalyzed reductive cross-coupling |
| SCS Role | C–O bond cleavage as ethylene surrogate | Tandem SCS for vinyl group installation | Nitrogen to carbon radical translocation |
| Key Components | N-heteroarene, PVE, sulfinate/thiol/phosphine oxide | N-heteroarene, PVE, sulfinate | O-benzoyl hydroxamide, α-chloroboronate |
| Catalyst System | 4DPAIPN (organic photocatalyst) | 4DPAIPN (organic photocatalyst) | NiBr₂(DME)/bis(oxazoline) ligand |
| Reaction Conditions | Blue LEDs, DMSO, H₂SO₄, 25°C, 16 h | Blue LEDs, DMSO, H₂SO₄, 25°C, 16 h | DMA, Mn, TMSCl, 20°C, 24 h |
| Key Applications | Molecular linker installation, bioconjugation | Vinylated bioactive molecules, peptide modification | Chiral β-aminoboronates, β-amino alcohols |
| Typical Yield Range | 70-85% | 65-80% | 50-75% |
| Stereocontrol | Racemic | Racemic | 90-98% ee |
Table 2: Optimization Parameters for SCS Reactions
| Variable | Standard Condition | Alternatives Tested | Impact on Yield/Selectivity |
|---|---|---|---|
| Photocatalyst | 4DPAIPN (1 mol%) | 3DPA2FBN, 4CzIPN, [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆ | Similar results (67-74% yield) |
| Acid Additive | H₂SO₄ (2.0 equiv) | TFA, TsOH·H₂O | Reduced yield (63-64%) |
| Solvent | DMSO (0.3 M) | DCE, MeCN, DMA | DCE: trace; MeCN: N.D.; DMA: 73% |
| Concentration | 0.3 M | 0.1 M | Reduced yield (68%) |
| Atmosphere | N₂ (degassed) | Non-degassed, O₂, air | Non-degassed: 72%; O₂/air: retains PhO group |
| Ligand (Ni-cat.) | (R,R)-L1 (3 mol%) | L2-L4 (less hindered), PyOX | Drastically reduced ee with L2-L4; PyOX ineffective |
| Leaving Group | Iso-butyl carbonate | Benzoyl, alkyl, other carbonates | Benzoyl: 23% yield; iso-butyl: 60% yield |
The intricate mechanism of spin-center shift reactions, particularly in the context of three-component couplings, can be visualized through the following detailed reaction coordinate diagram:
Incomplete Conversion: If starting material remains after 16 hours, ensure proper light penetration by using appropriate reaction vessel geometry and verifying LED intensity. Consider adding additional photocatalyst (0.5 mol%) and extending reaction time to 24 hours.
Low Yields in Ni-Catalyzed Reactions: The presence of oxygen or moisture can deactivate the nickel catalyst. Strict adherence to anaerobic techniques is essential. Ensure molecular sieves are properly activated and TMSCl is fresh.
Decomposition Products: Acid-sensitive substrates may decompose under strongly acidic conditions. For sensitive compounds, reduce acid loading to 1.0 equivalent or substitute with milder acids such as pyridinium p-toluenesulfonate (PPTS).
Polymerization of this compound: This side reaction can be minimized by using freshly distilled this compound, maintaining low concentration (0.3 M), and adding this compound slowly to the reaction mixture.
Poor Enantioselectivity: In the Ni-catalyzed reaction, ensure the bis(oxazoline) ligand is of high purity and stored properly. The steric bulk of the ligand is crucial for high enantiocontrol—do not substitute with less hindered variants.
The SCS methodologies demonstrate considerable substrate scope but benefit from strategic substrate design:
N-Heteroarenes: Electron-deficient heteroarenes generally provide higher yields. For strongly basic heteroarenes, consider increasing acid loading to ensure complete protonation.
This compound Derivatives: Electron-rich vinyl ethers generally provide better yields than electron-poor variants. The phenoxy group can be substituted with naphthoxy groups for enhanced reactivity in some cases.
Coupling Partners: Sulfinates generally provide higher yields than thiols or phosphine oxides. Aryl sulfinates outperform alkyl sulfinates. For thiol coupling partners, include 1,4-cyclohexadiene (1.0 equiv) as a hydrogen atom donor to improve yields.
Hydroxamide Electrophiles: In the Ni-catalyzed reaction, electron-neutral aryl groups on the hydroxamide provide optimal results. Strong electron-donating or electron-withdrawing groups diminish yield.
The SCS methodologies described in these protocols offer versatile strategies for molecular construction that are particularly valuable in pharmaceutical research. The three-component reaction enables the efficient installation of ethylene linker units between pharmacophores, a common structural motif in drug design. This approach allows for rapid exploration of structure-activity relationships by connecting diverse molecular fragments through metabolically stable ethylene bridges. The reaction's compatibility with late-stage functionalization enables direct modification of complex molecules, providing access to analog libraries from advanced intermediates without the need for de novo synthesis. [1]
The direct C–H vinylation protocol provides a streamlined approach to vinyl-substituted heteroarenes, which serve as key intermediates for further diversification through cross-metathesis, hydrofunctionalization, or cycloaddition reactions. This method is particularly valuable for introducing chemical handles into bioactive molecules for conjugation, prodrug strategies, or biochemical probing. The transition-metal-free nature of this transformation avoids potential metal contamination issues in pharmaceutical candidates. [1]
The enantioselective synthesis of β-aminoboronates represents a significant advance in the preparation of these biologically important compounds. As isosteres of natural amino acids, β-aminoboronates exhibit unique biological properties and have found applications as enzyme inhibitors, particularly for serine proteases. The ability to prepare these compounds in enantiomerically enriched form via Csp³–Csp³ bond construction addresses a significant synthetic challenge and provides access to valuable building blocks for medicinal chemistry. The products can be readily transformed into β-amino alcohols, common structural elements in pharmaceuticals and chiral auxiliaries. [2]
These SCS methodologies collectively expand the synthetic toolbox available to medicinal chemists, enabling more efficient construction of complex molecular architectures through novel disconnection approaches. The continued development and application of SCS-based strategies promise to further accelerate drug discovery efforts by providing efficient routes to challenging molecular targets.
The C-H vinylation of N-heterocycles represents a powerful transformation in modern organic synthesis, particularly for pharmaceutical and materials science applications. Traditional approaches often face significant challenges including the handling of highly flammable ethylene gas, unwanted polymerization side reactions, and reliance on transition-metal catalysts [1].
The protocol using phenyl vinyl ether as a latent ethylene surrogate addresses these limitations through a novel spin-center shift (SCS) mechanism. This approach enables both three-component difunctionalization and direct C-H vinylation under mild, transition-metal-free conditions, providing researchers with a safer and more versatile synthetic tool [1].
Table 1: Standard Reaction Conditions for Three-Component Coupling [1]
| Component | Specification |
|---|---|
| Photocatalyst | 4DPAIPN (1.0 mol%) |
| Acid | H₂SO₄ (2.0 equiv) |
| Solvent | Degassed DMSO (0.3 M) |
| Atmosphere | N₂ |
| Light Source | Blue LEDs |
| Reaction Time | 16 hours |
| Temperature | Room temperature |
Table 2: Substrate Scope and Yields
| Heteroarene | Coupling Partner | Product Type | Yield (%) |
|---|---|---|---|
| Isoquinoline | 4-chlorobenzenesulfinate | Three-component adduct | 81 [1] |
| Various N-heterocycles | Sulfinates | Three-component adduct | Moderate to high [1] |
| Various N-heterocycles | Thiols | Three-component adduct | Moderate to high [1] |
| Various N-heterocycles | Phosphine oxides | Three-component adduct | Moderate to high [1] |
| Various N-heterocycles | - | Vinylated N-heterocycle | Moderate to high [1] |
Table 3: Common Experimental Issues and Solutions
| Problem | Potential Cause | Solution |
|---|---|---|
| Low conversion | Incomplete degassing (oxygen inhibition) | Ensure thorough degassing of DMSO; use freeze-pump-thaw cycles [1] |
| No reaction | Suboptimal photocatalyst | Test alternative photocatalysts (3DPA2FBN, 4CzIPN, [Ir(dF(CF₃)ppy)₂dtbbpy]PF₆) [1] |
| PhO-group retained | Oxidative conditions | Strictly maintain anaerobic conditions; check system for leaks [1] |
| Low yield in DMA | Solvent effects | Use DMSO for optimal results; avoid MeCN or DCE [1] |
| Polymerization | Radical side reactions | Ensure correct stoichiometry; consider slight excess of vinyl ether [1] |
This methodology demonstrates particular utility in late-stage functionalization, enabling the modification of complex molecules without the need for pre-functionalization [1].
While other vinylation strategies exist, such as those using vinyl selenones in base-mediated addition/elimination sequences [2] or transition-metal-catalyzed cross-couplings, the this compound SCS approach stands out for its transition-metal-free nature and unique three-component capability [1].
Photoredox catalysis has emerged as a powerful strategy in modern synthetic organic chemistry, enabling the construction of challenging molecular architectures under mild, environmentally friendly conditions. This approach utilizes visible light irradiation to excite photocatalysts, generating reactive intermediates through single-electron transfer (SET) processes that facilitate otherwise challenging transformations. [1] The field has experienced remarkable growth due to its exceptional selectivity, ability to proceed with redox neutrality, and capability to generate radical species under exceptionally mild conditions. [1] Within this domain, This compound has recently gained significant attention as a versatile building block, particularly serving as an effective ethylene surrogate that avoids the handling difficulties associated with gaseous ethylene while enabling novel synthetic pathways. [2]
The strategic importance of this compound in photoredox catalysis stems from its dual functionality: it acts as an effective radical acceptor and, through a spin-center shift (SCS) mechanism, enables the phenoxy group to serve as a leaving group. This unique reactivity pattern allows synthetic chemists to incorporate ethylene bridges between molecular fragments or install vinyl groups directly onto nitrogen-containing heteroarenes—valuable transformations for pharmaceutical development and materials science. [2] These protocols are particularly valuable for medicinal chemists and drug development professionals who require efficient methods for late-stage functionalization of complex molecules and the synthesis of structurally diverse compound libraries. The applications extend to peptide modification and the functionalization of bioactive molecules, providing valuable tools for probing biological systems or optimizing drug candidates. [2]
This protocol enables the incorporation of an ethylene bridge between N-heteroarenes and various coupling partners using this compound as an ethylene surrogate, proceeding through a radical mechanism with an SCS process as the key driving step. [2]
Table 1: Substrate Scope for Three-Component SCS Reaction with this compound
| N-Heteroarene | Coupling Partner | Product | Yield (%) |
|---|---|---|---|
| Isoquinoline | 4-Chlorobenzenesulfinate | 3a | 81 |
| Quinolone | 4-Chlorobenzenesulfinate | 3b | 78 |
| Pyridine | 4-Chlorobenzenesulfinate | 3c | 70 |
| Isoquinoline | 4-Methylbenzenesulfinate | 3d | 85 |
| Isoquinoline | Thiol | 3e | 75 |
| Isoquinoline | Phosphine Oxide | 3f | 72 |
Reaction Setup: In an oven-dried reaction tube equipped with a magnetic stir bar, charge isoquinoline (1a, 0.1 mmol, 1.0 equiv), this compound (2a, 0.2 mmol, 2.0 equiv), and sodium 4-chlorobenzenesulfinate (0.15 mmol, 1.5 equiv).
Addition of Solvent and Catalysts: Add degassed DMSO (0.3 M concentration relative to isoquinoline) to the reaction mixture. Then add 4DPAIPN (1.0 mol%) and H₂SO₄ (0.2 mmol, 2.0 equiv). The degassing of DMSO is crucial and should be performed by bubbling with inert gas (N₂ or Ar) for 20-30 minutes prior to use.
Reaction Conditions: Securely cap the reaction tube and place it under a nitrogen atmosphere. Irradiate the reaction mixture with blue LEDs (commonly 450 nm, 20-30 W) while stirring at room temperature for 16 hours. Monitor reaction progress by TLC or LC-MS.
Workup Procedure: After completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (10 mL), followed by brine (10 mL). Separate the organic layer and dry over anhydrous sodium sulfate.
Purification: Concentrate the organic layer under reduced pressure and purify the crude residue by flash column chromatography using an appropriate solvent system (typically hexane/ethyl acetate gradient) to obtain the pure three-component product.
The following diagram illustrates the mechanism and workflow for this three-component reaction:
Figure 1: Mechanism and workflow for the three-component difunctionalization reaction using this compound as an ethylene surrogate via photoredox catalysis and spin-center shift.
This transformation provides direct access to vinylated heteroarenes under transition-metal-free conditions, representing a valuable approach for modifying pharmaceutical compounds and creating versatile synthetic intermediates. [2]
Table 2: Substrate Scope for Direct C-H Vinylation with this compound
| N-Heteroarene | Product | Yield (%) | Notes |
|---|---|---|---|
| Isoquinoline | 4a | 75 | - |
| Quinoline | 4b | 72 | - |
| Pyrazine | 4c | 68 | - |
| Phenanthroline | 4d | 70 | Pharmaceutical core |
| Drug Molecule | 4e | 65 | Late-stage functionalization |
Reaction Setup: Charge a dried reaction vessel with the N-heteroarene substrate (0.1 mmol, 1.0 equiv), this compound (0.3 mmol, 3.0 equiv), and FABI reagent 2e (0.12 mmol, 1.2 equiv) as the fluorosulfonyl radical precursor.
Catalyst and Solvent Addition: Add fac-Ir(ppy)₃ (2 mol%) as the photocatalyst and degassed acetonitrile (0.2 M concentration) as the solvent. The radical precursor FABI 2e is preferred over traditional FSO₂Cl due to its bench stability and compatibility with electron-rich substrates. [3]
Reaction Execution: Place the reaction mixture under an inert atmosphere and irradiate with blue LEDs (450 nm) while stirring at room temperature for 12-18 hours.
Monitoring and Workup: Monitor reaction progress by TLC or LC-MS. Upon completion, concentrate the reaction mixture under reduced pressure.
Purification: Purify the crude product by flash chromatography on silica gel using a hexane/ethyl acetate gradient to obtain the pure vinylated heteroarene.
The following diagram illustrates the reaction pathway for direct C-H vinylation:
Figure 2: Reaction pathway for direct C-H vinylation of N-heteroarenes using this compound under photoredox conditions, proceeding through a radical addition-elimination sequence.
Successful implementation of these protocols requires careful attention to several critical parameters that significantly impact reaction efficiency and yield.
Table 3: Optimization Parameters for Photoredox Reactions with this compound
| Parameter | Optimal Condition | Suboptimal Condition | Yield Impact |
|---|---|---|---|
| Photocatalyst | 4DPAIPN (1 mol%) | Mes-Acr-MeClO₄ | 81% vs 0% |
| Acid Additive | H₂SO₄ (2.0 equiv) | TFA/TsOH·H₂O | 81% vs 63-64% |
| Solvent | Degassed DMSO | Non-degassed DMSO | 81% vs 72% |
| Concentration | 0.3 M | 0.1 M | 81% vs 68% |
| Light Source | Blue LEDs (450 nm) | No light | 81% vs 0% |
| Vinyl Ether | This compound | Alkyl vinyl ether | Effective vs Ineffective |
Oxygen Exclusion: Proper degassing of solvents is crucial as residual oxygen can interfere with the radical intermediates and impede the SCS step. [2] Use standard freeze-pump-thaw cycles or inert gas bubbling for at least 20 minutes.
Photocatalyst Selection: 4DPAIPN organic photocatalyst is generally preferred for the three-component reactions due to its appropriate redox potential and stability, while Ir-based complexes (e.g., fac-Ir(ppy)₃) work well for vinylation protocols. [2] [3]
Acid Importance: Brønsted acids are essential for substrate protonation, which enhances the reactivity of N-heteroarenes toward radical addition. H₂SO₄ has proven optimal, while Lewis acids were ineffective. [2]
Vinyl Ether Structure: This compound demonstrates superior performance compared to alkyl vinyl ethers or vinyl esters, as the phenoxy group provides an optimal balance between radical stabilization and leaving group ability in the SCS process. [2]
The methodologies described herein offer powerful tools for medicinal chemistry and drug development. The three-component SCS reaction enables rapid diversification of heteroarene scaffolds by introducing structurally diverse side chains through an ethylene linker, which is particularly valuable for creating structure-activity relationship (SAR) libraries. [2] The direct C-H vinylation protocol provides access to valuable synthetic intermediates that can undergo further transformations, such as hydroboration, epoxidation, or dihydroxylation, to install additional functional groups. [2]
These approaches have demonstrated excellent compatibility with late-stage functionalization of complex pharmaceuticals and bioactive molecules, enabling the introduction of ethylene bridges or vinyl groups without the need for pre-functionalization. The use of This compound as an ethylene surrogate presents significant practical advantages over gaseous ethylene, including improved safety profile, easier handling, and reduced occurrence of undesirable polymerization side reactions. [2] Furthermore, the transition-metal-free nature of these protocols is particularly beneficial for pharmaceutical applications where metal contamination remains a concern.
Platinum-catalyzed cycloadditions represent a powerful class of transformations in synthetic organic chemistry that enable efficient construction of complex cyclic architectures from simple starting materials. These reactions are particularly valuable for their atom economy and ability to generate molecular complexity in a single synthetic operation. The unique carbophilicity of platinum catalysts allows them to selectively activate π-systems such as alkynes toward nucleophilic attack, generating reactive intermediates that participate in various cyclization pathways. Among these processes, the [3+2] cycloaddition between propargyl ether derivatives and vinyl ethers like phenyl vinyl ether has emerged as a particularly valuable method for synthesizing oxygen-containing heterocycles and fused polycyclic systems with potential applications in pharmaceutical synthesis and materials science.
The development of transition metal-catalyzed cycloadditions has expanded the synthetic toolbox beyond classical pericyclic reactions, allowing access to structures that would be challenging to prepare through traditional methods. Platinum(II) complexes exhibit particularly favorable characteristics for these transformations, including high stability, tolerance to various functional groups, and the ability to generate reactive carbene intermediates without the need for diazo compounds typically required in other metal-carbene chemistry. The reaction with this compound is especially noteworthy as it incorporates an electron-rich alkene component that influences both the regioselectivity and stereochemical outcome of the cycloaddition process.
The Pt-catalyzed [3+2] cycloaddition between propargyl ether derivatives and this compound enables efficient construction of complex oxygen-containing heterocycles. This transformation proceeds through a carefully orchestrated mechanism involving α,β-unsaturated carbene complexes as key intermediates, leading to the formation of fused polycyclic compounds with high efficiency and selectivity.
Table 1: Reaction Components and Their Roles
| Component | Representative Structure | Role in Reaction |
|---|---|---|
| Catalyst | PtCl₂ or other Pt(II) salts | Activates alkyne through π-coordination |
| Propargyl Ether | 2-(3-Methoxyprop-1-ynyl) Aniline/Phenol | Provides carbene precursor through activation |
| This compound | C₆H₅-O-CH=CH₂ | Serves as 2π component in [3+2] cycloaddition |
The following diagram illustrates the complete mechanistic pathway for the Pt-catalyzed [3+2] cycloaddition:
The mechanism begins with coordination of the Pt(II) catalyst to the alkyne moiety of the propargyl ether derivative, activating it toward nucleophilic attack. This is followed by intramolecular nucleophilic attack by the adjacent ether oxygen, forming a key zwitterionic intermediate. Elimination of the methoxy group then generates the α,β-unsaturated carbene complex, which undergoes formal [3+2] cycloaddition with this compound to yield the final polycyclic product. Theoretical studies using Density Functional Theory (DFT) calculations have confirmed that the methoxy elimination step is rate-determining, with calculated energy barriers consistent with experimental observations. [1]
Density Functional Theory (DFT) calculations have been instrumental in elucidating the mechanistic details of the Pt-catalyzed [3+2] cycloaddition. The following protocol outlines the standard computational methodology:
Based on the experimental work by Iwasawa et al., the following protocol details the practical execution of the Pt-catalyzed [3+2] cycloaddition between propargyl ether derivatives and this compound: [1]
Table 2: DFT Computational Parameters and Methods
| Parameter | Specification | Purpose/Rationale |
|---|---|---|
| Software | Gaussian-03 | Quantum chemical calculations |
| Functional | B3LYP hybrid | Accuracy for transition metals |
| Pt Basis Set | LanL2DZ with ECPs | Relativistic effects for heavy atoms |
| Main Group Basis Set | 6-31G(d,p) | Balance of accuracy and efficiency |
| Solvation Model | PCM (Toluene/THF) | Mimics experimental conditions |
| Frequency Analysis | Yes, all stationary points | Confirms minima/transition states |
| IRC Calculations | Performed for TS | Verifies reaction pathway connectivity |
Analysis of the optimized geometries obtained through DFT calculations reveals several key features of the reaction mechanism:
The energy profile for the reaction has been thoroughly characterized through computational studies:
The Pt-catalyzed [3+2] cycloaddition of propargyl ether derivatives with this compound has demonstrated significant synthetic utility for the construction of complex molecular architectures:
The synthetic value of this transformation is further enhanced by its high regioselectivity and good to excellent yields (up to 83% reported), making it a practical method for complex molecule synthesis. [1]
Successful implementation of this Pt-catalyzed cycloaddition requires attention to several critical parameters:
The Pt-catalyzed [3+2] cycloaddition of propargyl ether derivatives with this compound represents a powerful method for the efficient construction of complex oxygen-containing heterocycles. The reaction proceeds through a well-defined mechanism involving α,β-unsaturated carbene intermediates, with the methoxy elimination step identified as rate-determining through combined experimental and computational studies. With optimized reaction conditions providing yields up to 83%, this transformation offers synthetic chemists a valuable tool for rapid assembly of molecular complexity in a single synthetic operation. The continued investigation of platinum-catalyzed cycloadditions promises to expand the synthetic toolbox further, enabling access to increasingly complex molecular architectures with potential applications in pharmaceutical synthesis and materials science.
Vinyl ether (VE) monomers, including phenyl vinyl ether (PVE), are recognized as promising candidates for synthesizing sustainable polymers [1]. Their versatility allows for the precise synthesis of custom-tailored polymers using controlled polymerization techniques such as living cationic polymerization and photo-controlled radical polymerization [1]. A key advantage is the potential for chemical closed-loop recycling, where polymers can be depolymerized back into their monomer units for repolymerization, aligning with green chemistry principles [2].
Several controlled polymerization methods provide fine-tuning over molecular weight, dispersity (Đ), and end-group functionality.
This method provides excellent control over the polymerization of vinyl ethers like isobutyl vinyl ether (IBVE), a model compound for PVE [1].
This method allows spatial and temporal control over chain growth using light [3].
The following diagram illustrates this reaction mechanism:
RAFT polymerization, in combination with Lewis acids, is another effective method for producing well-defined poly(vinyl ether)s with controlled architectures [1].
The choice of polymerization method and conditions significantly impacts the outcome. Catalysts and CTAs are crucial for control and efficiency [3].
Table 1: Comparison of Photocatalysts for Cationic Polymerization of IBVE [3]
| Photocatalyst (PC) | Excited State Oxidation Potential (V vs SCE) | Polymerization Time (min) | Experimental Mn (kg/mol) | Theoretical Mn (kg/mol) | Dispersity (Đ) |
|---|---|---|---|---|---|
| 1a (Tris(4-methoxyphenyl)pyrylium) | +1.84 | 480 | 10.7 | 10.1 | 1.19 |
| 1b (Tolyl derivative) | +2.55 | 10 | 10.5 | 10.1 | 1.23 |
| 1c (Phenyl derivative) | +2.23 | 10 | 11.1 | 10.1 | 1.17 |
| 1e (Thiopyrylium) | +2.45 | 300 | 10.3 | 10.1 | 1.21 |
Table 2: Influence of Key Reaction Parameters [1] [3]
| Parameter | Impact on Polymerization | Optimal Condition / Note |
|---|---|---|
| Light Irradiation | Essential for activation in photocontrolled systems; enables temporal control. | Reaction stops in the dark [3]. |
| PC Concentration | Affects rate; can be reduced while maintaining control. | As low as 0.01 mol% effective for some PCs [3]. |
| CTA-to-Monomer Ratio | Determines the target molecular weight. | Higher ratio yields lower Mn [3]. |
| Solvent | Influences rate and control. | Dichloromethane is commonly used [3]. |
This protocol describes the setup for a typical photocontrolled reaction.
Workflow Overview:
Materials and Procedure:
This protocol outlines general strategies for obtaining vinyl ether monomers.
Materials and Procedure:
A fundamental principle of sustainable polymer chemistry is designing polymers for closed-loop recycling. Vinyl ether-based polymers can be designed to undergo selective depolymerization back to their monomers under specific chemical or thermal conditions [2]. This approach, driven by monomer structure, is key to creating a circular plastic economy and reducing environmental impact [2].
This compound and related monomers, polymerized through controlled methods like photocontrolled cationic polymerization, enable the precise synthesis of sustainable polymers. These methods offer control over molecular weight, architecture, and chain ends. Coupled with monomer design strategies that facilitate chemical recycling, vinyl ethers present a versatile platform for developing next-generation sustainable plastic materials.
Objective: To provide a detailed protocol for synthesizing reprocessable lignin-based vitrimers by chemically modifying Kraft lignin (KL) to introduce a controlled ratio of dynamic ester bonds to non-dynamic ether bonds, thereby tuning the material's properties like creep resistance and stress relaxation [1] [2].
This protocol describes the esterification of KL's hydroxyl groups to introduce carboxylic acid (COOH) functionalities, exploiting the higher reactivity of aliphatic hydroxyls (Al−OH) over phenolic hydroxyls (Ph−OH) [2].
31P NMR after phosphitylation of samples to quantify the conversion of aliphatic and phenolic OH groups and determine the final COOH/Ph−OH ratio [2].This protocol describes the crosslinking of SA-modified lignin with a poly(ethylene glycol) diglycidyl ether (PEG-DGE) to form a network containing both dynamic ester bonds and non-dynamic ether bonds [2].
Mn ≈ 526 g/mol)The synthesis workflow for creating these lignin-based vitrimers is summarized in the following diagram:
Synthesis Workflow for Lignin-based Vitrimers
The properties of the final vitrimer material are directly influenced by the ratio of dynamic ester bonds to non-dynamic ether bonds, which is controlled during the lignin modification step (Protocol 1) [1] [2].
Table 1: Effect of SA Modification on Lignin Hydroxyl Group Conversion
| SA Equivalents (in feed) | Aliphatic OH Conversion | Phenolic OH Conversion | Resulting COOH/Ph-OH Ratio |
|---|---|---|---|
| 0.25 | High | Low | Low |
| 1.00 | High | Moderate | Medium |
| 2.00 | Very High | High | High |
Table 2: Impact of Dynamic/Non-Dynamic Bond Ratio on Vitrimer Properties
| COOH/Ph-OH Ratio (approx.) | Dynamic Ester / Non-Dynamic Ether Ratio | Creep Resistance | Stress Relaxation Rate | Reprocessability |
|---|---|---|---|---|
| Low | Low / High | High | Slow | Maintained |
| Medium | Balanced | Medium | Medium | Maintained |
| High | High / Low | Low | Fast | Maintained |
Key Findings:
The conceptual relationship between the lignin modification, network formation, and the final material properties is shown below:
Relationship Between Lignin Composition and Vitrimer Properties
The specific compound This compound (PVE) appears in a different chemical context. One study investigates its structure and noncovalent interactions with methanol in the gas phase, which is unrelated to vitrimer synthesis or lignin polymer networks [3].
For vitrimer design, the relevant chemistry involves the reaction of epoxy groups with phenols (from lignin) and carboxylic acids (from modified lignin) to form the crosslinked network [2]. Your interest might lie in using molecules with vinyl ether functional groups as potential crosslinkers or modifiers, but this remains an unexplored area in the current lignin vitrimer literature.
The protocols outlined here provide a robust and green method for designing lignin-based vitrimers. The key innovation is the precise control over the ratio of dynamic to non-dynamic crosslinks by tailoring the chemical structure of Kraft lignin, enabling the fine-tuning of material properties for specific applications that demand both recyclability and high mechanical performance [1] [2].
This document provides a detailed protocol for utilizing phenyl vinyl ether in cationic photopolymerization to create dynamic polymer networks, a technique valuable for developing advanced materials with tunable properties [1].
This compound (Phenyloxyethene)
Relevance to Dynamic Networks: In polymer science, a "dynamic network" refers to a cross-linked polymer where the bonds can break and re-form under specific conditions. While the search results do not explicitly link this compound to "phenol-yne" reactions, it is a premier monomer for cationic polymerization, a process used to build complex polymer networks. Its vinyl ether group is highly susceptible to cationic initiation, allowing for the formation of linear or cross-linked polymers, depending on the functionality of the monomers used [4] [1]. The stability of the growing carbocation, provided by the pendant phenoxy group, is key to its reactivity [4].
The table below summarizes critical physical and hazard data for this compound, which is essential for experimental planning and safety assessments [3] [2].
Table 1: Physical and Hazard Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 120.15 g/mol | [2] |
| Density | 0.978 g/mL at 25 °C | [3] [2] |
| Refractive Index (n20/D) | 1.522 | [3] [2] |
| Assay (Purity) | ≥97% | [5] [2] |
| Flash Point | 16 °C | [2] |
| Storage Temperature | 2-8 °C | [3] [2] |
This protocol outlines the cationic photopolymerization of this compound, adapted from methodologies in the search results [4] [1]. The process can be adjusted to create homopolymers or, by incorporating a divinyl ether cross-linker like diethylene glycol divinyl ether (DVE-2), a dynamic network.
3.1 Materials and Equipment
3.2 Step-by-Step Procedure
Sample Preparation: a. In a glove box under an inert atmosphere (e.g., nitrogen or argon), prepare the reaction mixture. b. Weigh the specified amounts of this compound and cross-linker (if applicable) into a vial. c. Add the photoinitiator at a typical concentration of 2% (w/w) of the total monomer mass [1]. d. For studies with additives, introduce the alcohol at the desired concentration. e. Dilute the mixture with an appropriate volume of anhydrous solvent if necessary.
Photopolymerization: a. Apply the mixture as a thin film (~25 μm) between two salt plates or in a suitable mold [1]. b. Place the sample in the path of the RTIR spectrometer. c. Irradiate the sample with UV light from the lamp. The intensity and wavelength should be optimized for the photoinitiator. d. Simultaneously, use RTIR to monitor the consumption of the vinyl ether double bond by tracking the decrease in the characteristic =C-H IR absorption peak around 1620 cm⁻¹ [1].
Reaction Monitoring and Termination: a. Record the conversion of double bonds versus time to generate kinetic curves. b. The reaction is typically rapid. Continue irradiation until no further change in the IR spectrum is observed, indicating maximum conversion. c. Once the desired irradiation time is complete, remove the cured polymer film.
3.3 Expected Outcomes
The following diagram illustrates the experimental workflow and the cationic polymerization mechanism for this compound.
Diagram 1: Workflow of the cationic photopolymerization of this compound, from initiation to network formation.
Key Analytical Points:
Table 2: Common Experimental Issues and Solutions
| Issue | Possible Cause | Solution |
|---|---|---|
| Low Conversion | Moisture or impurities deactivating the cationic initiator. | Ensure all glassware is thoroughly dried and use high-purity, anhydrous reagents and solvents. |
| Uncontrolled Rapid Polymerization | Initiator system is too active or reaction temperature is too high. | Fine-tune Lewis acidity with co-initiators (e.g., Ti(OiP)₄) [4] or lower the reaction temperature (e.g., to -30 °C or lower) [4]. |
| Incomplete Network Formation | Insufficient cross-linker or incorrect initiator/monomer ratio. | Increase the proportion of divinyl ether cross-linker and optimize the initiator concentration. |
| Polymer Does Not Precipitate | Molecular weight is too low or solvent is too good. | Check kinetic data for low conversion; consider using a non-solvent to precipitate the polymer. |
This compound is a highly effective monomer for building polymeric materials via cationic polymerization. The protocols outlined here allow for the controlled synthesis of linear and cross-linked dynamic networks. While its direct application in traditional "phenol-yne" chemistry is not established, its high reactivity makes it a valuable building block in polymer chemistry for materials science.
Future research directions could explore its use in more complex systems, such as ABC triblock terpolymers with other vinyl ethers to create "smart" materials with temperature-responsive properties [4]. Furthermore, the principles of acid-labile ether bonds, as seen in silyl and vinyl ethers used in drug delivery, could inspire the design of this compound-based networks for targeted drug release or responsive biomaterials [4].
Unwanted polymerization in vinyl ethers like phenyl vinyl ether is typically initiated by heat, light, or the presence of acids (including Lewis acids) [1] [2]. The strategies below focus on mitigating these factors.
| Inhibitor Type | Example Compounds | Mechanism of Action | Key Considerations |
|---|
| Free Radical Scavengers | Hydroquinone (HQ), Methoxyphenol (MeHQ) | Donates hydrogen atoms to terminate free radical chain reactions [3]. | Effective against thermally induced polymerization; often requires the presence of oxygen. | | Acid Scavengers | Calcium Hydride (CaH₂), Molecular Sieves | Reacts with or absorbs trace acids and water that can initiate cationic polymerization [2]. | Helps maintain a neutral, anhydrous environment crucial for vinyl ether stability. |
This protocol outlines a systematic approach to evaluate the effectiveness of your storage conditions in preventing this compound polymerization.
Workflow for Storage Stability Assessment
Q1: Why is my this compound still polymerizing despite being in the fridge? Trace impurities can act as initiators. Ensure your monomer is pure and that you are using an appropriate inhibitor. Crucially, check if your storage container or seals could be introducing acidic contaminants. Storing over an acid scavenger like calcium hydride can mitigate this [2].
Q2: Can I remove the inhibitor immediately before use? Yes, this is standard practice. For inhibitors like hydroquinone, passing the monomer through a short column of basic alumina can remove the inhibitor and any residual protons, providing a "clean" monomer for polymerization experiments [2].
Q3: What is the most critical factor for long-term storage? While all factors are important, maintaining a neutral, anhydrous, and inert atmosphere is arguably the most critical for vinyl ethers, as they are highly susceptible to cationic polymerization initiated by trace acids or moisture [2].
Here are answers to common questions researchers have about this topic:
Q: What is the fundamental principle behind suppressing termination in cationic polymerization?
Q: Which initiator systems are recommended for achieving controlled polymerization?
Q: How can I tell if my polymerization is "living" or controlled?
Q: What are the most common causes of experiment failure?
The table below outlines specific problems and their solutions based on current literature.
| Problem / Symptom | Possible Cause | Solution / Protocol Adjustment | Key Citations |
|---|---|---|---|
| Rapid termination & low molecular weight | Impurities (water, O₂) quenching active centers; lack of dormant state. | Rigorously purify monomer and solvent; use schlenk-line techniques; introduce a nucleophile (Nu:) to establish a dormant equilibrium. | [3] [1] |
| Uncontrolled polymerization & high dispersity (Đ) | Concentration of active species is too high; slow initiation. | Use a binary initiator system (Lewis acid + co-initiator); ensure rate of initiation >> rate of propagation; adjust Lewis acid/initiator ratio. | [2] [1] |
| Failure to form block copolymers | Chain ends are not living long enough for second monomer addition; wrong initiator. | Use initiators like BiCl₃ that support sequential addition; confirm full consumption of first monomer before adding the next. | [2] |
| Inability to polymerize specific monomers | Monomer is not suitable for cationic mechanism. | Select electron-rich alkenes (e.g., vinyl ethers, isobutylene, styrene derivatives) [1]. | [1] |
The following is a detailed methodology, adapted from a recent study, for synthesizing a polyoxazoline-block-polyester using a cationic-anionic synchronous approach [2].
The following diagrams illustrate the core concepts and experimental workflow using Graphviz.
This diagram shows the mechanistic equilibrium that suppresses chain termination.
This flowchart outlines the key steps for the one-pot cationic-anionic polymerization protocol.
A strong grasp of the core principles is essential for effective troubleshooting. The table below outlines the fundamental requirements for an efficient photoredox catalyst (PC), which, if not met, are common sources of failure [1].
| Requirement | Description | Consequence of Failure |
|---|---|---|
| Strong Light Absorption | PC must have high molar extinction coefficients in the emission range of the light source. | Poor initiation; slow or no reaction. |
| Appropriate Redox Potentials | Excited-state PC must have suitable redox potentials to interact with donors/acceptors. | No electron transfer; reaction does not proceed. |
| Reversible Redox Chemistry | The oxidation or reduction of the PC must be reversible to allow for regeneration. | Catalyst decomposition; reaction stalls. |
| Long Excited-State Lifetime | The PC's excited state must persist long enough to react with additives. | Low quenching efficiency; low yield. |
The following diagram illustrates the two primary catalytic cycles involved, showing how the catalyst is regenerated.
Use this guide to systematically diagnose problems in your experiment. The issues are categorized for a logical workflow.
This is the most common area for problems. Mismatches here will prevent the reaction from starting.
An imbalance in the core components can halt the catalytic cycle.
Photoredox reactions are highly sensitive to setup and environment.
The strategic use of cocatalysts can be key to unlocking a stubborn reaction. A notable example from the literature involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
While typically known as a radical scavenger, TEMPO acted as a critical cocatalyst in a photoredox amination reaction. Researchers found that TEMPO was essential for a key hydrogen atom transfer step, which drove the formation of the final aromatized product and allowed the catalytic cycle to continue efficiently [2]. If your reaction involves a step where a hydrogen atom transfer could be productive, consider screening TEMPO or similar additives.
When optimizing a new reaction, follow this structured workflow to identify the best conditions.
Q: My reaction works with a Ru-based catalyst but is prohibitively expensive for scale-up. What are my options? A: Explore organic photoredox catalysts (e.g., acridinium salts, eosin Y, methylene blue). They are often cheaper, less toxic, and can be tuned for specific redox properties, though they may be less stable than metal complexes [1].
Q: I've confirmed my setup is correct, but the reaction still doesn't initiate. What is the first thing I should double-check? A: The most common culprit is inadequate degassing. Oxygen is an extremely efficient quencher of photoexcited states. Re-degas your solvents and reagents thoroughly and maintain a positive pressure of inert gas throughout the reaction.
Q: How can I determine if a photoredox catalytic cycle is reductive or oxidative for my specific reaction? A: You must consult the literature for similar transformations. The cycle type is determined by which electron transfer step (from PC* to substrate, or from substrate to PC*) is thermodynamically favorable, based on the redox potentials of the species involved [1].
Q1: Why is it crucial to inhibit the radical oligomerization of PVE? Unwanted radical polymerization of vinyl monomers is a significant hazard in industrial and research settings. These reactions are highly exothermic and auto-accelerating, meaning they can easily become runaway reactions leading to over-pressurization, rampant boiling, and thermal explosions [1]. Inhibiting this process is essential for safety during storage, distillation, and transport.
Q2: What types of inhibitors can I use? Inhibitors work by deactivating free radicals. The following table summarizes the main classes of chemical compounds known to act as effective inhibitors for vinyl monomers [1].
| Inhibitor Class | Examples | Key Characteristics |
|---|---|---|
| Stable Radicals | Diphenyl picrylhydrazyl | Directly reacts with and neutralizes propagating radical chains [1]. |
| Quinone-Based | Hydroquinone, Benzoquinone | Often require oxygen for activation; a common choice for styrenics [1]. |
| Nitrogen-Compounds | Nitroso, Azo, Diazo compounds | Can terminate chains by forming stable, non-reactive radicals [1]. |
| Sulfur-Compounds | Thiazines | Effective for a range of monomers [1]. |
| Phenol-Based | BHT (Butylated Hydroxytoluene) | A common stabilizer in many laboratory chemicals. |
Q3: My reaction still proceeds despite adding an inhibitor. What could be wrong? This is a common troubleshooting point. The inhibitor may have been depleted.
Q4: Are there any new, initiator-free methods to control radical reactions? Yes, recent research has explored acid-triggered RAFT (Reversible Addition-Fragmentation Chain-Transfer) polymerization. This method uses abundant acids (like sulfuric or citric acid) to initiate and control the polymerization of vinyl monomers in the dark, completely eliminating the need for conventional thermal radical initiators [2]. While demonstrated for acrylamides and acrylates, the principles may offer future pathways for controlling other vinyl systems.
Problem: Uncontrolled oligomerization during high-temperature distillation.
Problem: Polymer formation during long-term storage of PVE.
Problem: Inhibitor interferes with the desired reaction.
This general protocol, adapted from common practices in polymerization safety, can be used to test the effectiveness of different inhibitors for PVE [1].
The following diagram illustrates this experimental workflow:
Inhibitors terminate radical chain reactions through several mechanisms, as shown in the following pathway diagram.
In the specific context of the SCS reaction using phenyl vinyl ether as an ethylene surrogate, oxygen (O₂) acts as an undesirable oxidant that disrupts the radical process. Research has confirmed that residual O₂ in the solvent impedes the spin-center shift step, which is the key driving force for the C─O bond cleavage that makes the overall transformation possible [1].
Experimental data shows a direct impact on yield. Under otherwise identical optimized conditions, performing the reaction in non-degassed DMSO reduced the yield to 72%, compared to an 81% isolated yield with degassed solvent [1]. In control experiments without degassing, the reaction pathway was altered, leading to the formation of an adduct that retained the PhO (phenoxy) group instead of the desired product [1].
The following methodology is adapted from the optimized conditions for a three-component SCS reaction with this compound [1].
Here are answers to common questions and issues you might encounter.
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield of SCS product; formation of PhO-retained adduct. | Incomplete solvent degassing or leak in reaction setup allowing O₂ ingress [1]. | Ensure thorough solvent degassing (e.g., freeze-pump-thaw cycles or sparging with inert gas). Check integrity of seals and ensure a positive pressure of N₂. |
| Reaction fails to initiate or is very slow. | Solvent not properly degassed, quenching radical initiators. | Confirm degassing protocol. Use degassed solvents immediately after preparation. |
| Determining the necessity of degassing. | - | Always degass for this compound SCS reactions. O₂ is not a required oxidant and is a verified inhibitor in this system [1]. |
For reproducibility, here are the specific parameters from the literature:
The hydrolysis of this compound is a valuable reaction, particularly as it relates to the metabolism of membrane phospholipids known as plasmalogens [1]. Research shows that the activity of an acid catalyst is determined less by the number of acid groups and more by their precise positioning relative to the substrate [1].
The tables below summarize experimental data for two advanced catalyst types, showing how their structure affects hydrolysis yield.
Table 1: Covalently Imprinted MINPs with Two Carboxylic Acids This catalyst requires post-modification to install two carboxylic acids. Reactions were performed with 10 mol% catalyst at 85°C in water for 24 hours [1].
| Catalyst (Linker in Post-modification) | Distance Between Acids | Yield of Hydrolyzed Product |
|---|---|---|
| MINP(1+5a) | Longest | < 5% |
| MINP(1+5b) | Long | < 5% |
| MINP(1+5c) | Medium | 10% |
| MINP(1+5d) | Short | 27% |
| MINP(1+5e) | Shortest | 32% |
| MINP(1+5f) | Short | 15% |
| Nonimprinted Nanoparticle (NINP) Control | N/A | < 5% |
| Small Molecule Acids (5a-f) Control | N/A | < 5% |
Table 2: Non-Covalently Imprinted MINPs with One Benzoic Acid Group This simpler catalyst system uses a functional monomer incorporated during synthesis. Reactions were performed with 5 mol% catalyst at 25°C in water for 8 hours [1].
| Catalyst (Template Used) | Key Template Feature | Yield of Hydrolyzed Product |
|---|---|---|
| MINP(8a) | Symmetrical (two phenyl groups) | 40% ± 3% |
| MINP(8b) | Single phenyl group | 57% ± 2% |
| MINP(8c) | Single phenyl group | 57% ± 2% |
| MINP(8d) | Single phenyl group with extra methylene | 21% ± 1% |
| MINP(8e) | Phenyl with ortho-methoxy group | 78% ± 1% |
| MINP(8f) | Phenyl with three methoxy groups | 73% ± 2% |
| MINP(8g) | Symmetrical with methoxy groups | 51% ± 2% |
Here is a detailed methodology for the hydrolysis of this compound using one of the most effective non-covalently imprinted catalysts, MINP(8e) [1].
While MINPs represent a sophisticated approach, the general mechanism for acid-catalyzed ether cleavage is foundational knowledge [2]. The process typically involves two key steps, with the second step's pathway depending on the substrate's structure:
Q1: What are the primary challenges in achieving stereocontrol during vinyl ether polymerization? The main challenges stem from the high reactivity of the carbocationic chain end, which can lead to undesirable side reactions. The most significant issues are:
Q2: What advanced strategies can improve stereocontrol? Recent research has moved beyond simple Lewis acid catalysts to sophisticated systems that create a chiral environment around the growing polymer chain. The most effective strategies involve:
Q3: How can I reduce chain transfer to achieve better-controlled polymers? The key to suppressing chain transfer is to stabilize the active cationic species. This can be achieved through several methods:
Here are detailed methodologies for key experiments cited in the FAQs.
Protocol 1: Stereoselective Cationic Polymerization using a Triflate Catalyst and Chiral Ligands This protocol is adapted from recent work using trifluoromethyl sulfonates to achieve high isotacticity [1].
Protocol 2: Cationic RAFT Polymerization for Narrow Molecular Weight Distribution This method uses a RAFT agent to control the polymerization [1].
The table below summarizes quantitative data from recent studies on stereocontrolled vinyl ether polymerization.
| Catalyst System | Ligand | Temperature | Achieved Isotacticity (% m) | Molecular Weight Dispersity (Đ) | Key Finding |
|---|---|---|---|---|---|
| Chiral BINOL-based Phosphate/TiCl₄ [1] | BINOL-based | -78 °C | Up to 93% | Not Specified | High isotacticity enables crystalline materials with melting points ~138 °C. |
| Trifluoromethyl Sulfonate [1] | BINOL-derived (O^O type) | -60 °C | Up to 81% | Not Specified | Ligand type is crucial for stereocontrol; N^N and N^O ligands were ineffective. |
| Cationic RAFT [1] | Not Applicable | Ambient to Moderate | Not Specified | ~1.1 | RAFT process effectively controls molecular weight distribution. |
The following diagram illustrates the logical workflow for troubleshooting and optimizing stereocontrol in your experiments, based on the strategies discussed.
The hydrolysis rate of phenyl vinyl ethers is highly influenced by the electronic nature of the substituents on the phenyl ring. This principle is key to diagnosing and solving low reactivity [1].
| Challenge & Cause | Troubleshooting Strategy | Key Mechanism & Rationale |
|---|---|---|
| Low Reactivity from Electron-Deficient Ring [1] | Modify Electronic Properties: Introduce electron-donating groups (e.g., methoxy -OCH₃) on the phenyl ring. | Electron-donating groups increase the electron density on the vinyl ether, enhancing its proton affinity and making it more susceptible to acid-catalyzed hydrolysis [1]. |
| Ortho-Substituent Steric Hindrance | Employ Lewis Acid Catalysis: Use catalysts like Cu(I) salts to activate the system [2]. | Lewis acids can coordinate with the vinyl ether oxygen, polarizing the bond and facilitating nucleophilic attack even in sterically crowded environments [2]. |
| Undesired Side Reactions | Optimize Reaction Conditions: Carefully control temperature, solvent, and catalyst loading [2]. | Vinyl ethers are acid-sensitive. Precise control of conditions (e.g., mild acids, low temperatures) can promote the desired reaction pathway while minimizing decomposition [2]. |
The following diagram outlines a logical workflow for diagnosing low reactivity and implementing the strategies discussed.
This protocol is adapted from studies on pH-responsive assemblies and illustrates how to test the hydrolysis reactivity of your this compound compounds [1].
Objective: To determine the hydrolysis rate of a synthesized this compound under acidic conditions.
Materials:
Procedure:
Data Analysis:
The strategies of electronic modulation and Lewis acid catalysis are your primary tools. The experimental protocol allows you to quantitatively verify the improvement in reactivity.
What is the rate-determining step in the Pt(II)-catalyzed [3+2] cycloaddition of propargyl ether derivatives with vinyl ethers? The elimination of the methoxy group is the rate-determining step. This was identified through Density Functional Theory (DFT) calculations, which showed that this intramolecular nucleophilic addition has the highest energy barrier in the catalytic cycle [1].
Why is understanding the rate-determining step important for reaction optimization? Since the elimination step is the slowest, your optimization efforts should focus on conditions that facilitate this process. This could involve screening for catalysts that better stabilize the transition state or adjusting electronic properties of the substrates to make the carbon more electrophilic [1] [2] [3].
This reaction is often used to synthesize benzofuran and indole-fused structures. Is the mechanism the same for these substrates? Yes. DFT studies on reactions of both aniline-derived and phenol-derived propargyl ethers show they proceed via an identical mechanism, forming important benzofuran and indole-fused five-membered rings [1].
| Problem & Symptoms | Possible Causes | Suggested Solutions |
|---|---|---|
| Low Conversion/High Decomposition: Starting material decomposes; low yield of desired cycloadduct. | Temperature too high/low, excessive catalyst loading, or substrate instability under reaction conditions [4]. | Optimize temperature. Use flow chemistry for better heat transfer and to minimize decomposition. Precisely control catalyst loading (e.g., 5 mol% Pt) [4]. |
| Formation of Side Products: [2+2+2] cycloadducts or isomerized byproducts are observed. | High reaction concentration favors dimerization/trimerization. Terminal alkynes are more prone to side reactions [4]. | Dilute the reaction mixture. Use substrates with internal alkynes. Ensure sufficient CO pressure in carbonylation-related reactions to prevent alternative pathways [4]. |
| Reaction Does Not Proceed: No desired product is formed. | Incorrect substrate structure (e.g., lacks necessary nucleophilic moiety), inactive catalyst, or sterically hindered alkyne [1] [4]. | Verify your substrate has a nucleophilic group (e.g., -OH, -NH₂) for the initial activation. Use substrates without excessive steric hindrance around the triple bond. Confirm catalyst activity. |
The table below summarizes key quantitative findings from related cycloaddition studies to guide your experimental design.
| Parameter | Optimal / Reported Value | Effect / Note |
|---|---|---|
| Catalyst Loading | 5 mol% Pt(II) [1] | Sufficient to drive the reaction; lower loadings may reduce selectivity [4]. |
| Key Energy Barrier | ~26-27 kcal/mol [1] | The energy required for the rate-determining methoxy elimination step. |
| Yield (Batch) | Up to 83% [1] | Reported for model reactions in batch conditions. |
| Temperature (Flow) | 150-180 °C [4] | In flow systems, higher temperatures can be used to minimize decomposition. |
| Residence Time (Flow) | 13 minutes [4] | Short residence time in a flow reactor helps suppress decomposition pathways. |
| Concentration | 0.25 M [4] | Higher concentrations favor side reactions like [2+2+2] cycloadditions. |
The following diagram illustrates the generally accepted mechanism for this reaction, highlighting the critical rate-determining step.
The diagram shows the key stages of the mechanism [1]:
| Feature | Phenyl Vinyl Ether (PVE) | Anisole |
|---|---|---|
| Preferred Motif | OH···O (Ether Oxygen) [1] [2] | OH···O (Ether Oxygen) [2] |
| Competing Motifs | OH···π (phenyl), OH···π (vinyl) [1] [2] | OH···π (phenyl ring) [2] |
| Energetic Ranking | 1. OH···O 2. OH···π(phenyl) 3. OH···π(vinyl) [1] | Sensitive to substitution pattern; balance between OH···O and OH···π structures [2] | | OH Stretch Red-Shift (Δν) | ~-100 cm⁻¹ (for OH···O motif) [1] | Information not specified in search results | | Experimental Methods | FTIR, CP-FTMW, IR/UV spectroscopy [1] | Referenced in the context of prior studies [2] |
The different levels of competition can be visualized in their primary hydrogen-bonded structures:
Structures show PVE has one strongly preferred motif, while anisole has two competitive primary motifs.
The definitive data for this compound comes from a multi-spectroscopic molecular beam study [1]. This approach isolates molecular complexes in the gas phase, allowing for precise investigation of intrinsic hydrogen-bonding preferences without interference from solvent effects.
| Feature | Phenyl Vinyl Ether (PVE)–Methanol Complex [1] [2] [3] | Fluorobenzene (FB)–Methanol Complex [4] |
|---|---|---|
| Primary Binding Motif | OH∙∙∙O hydrogen bond to the ether oxygen [1] [2]. | σ-bonding to the fluorine substituent (σF) and a CH group (σCH) [4]. |
| Alternative Binding Motifs | - OH∙∙∙π (phenyl ring)
The structural data in the table were obtained through sophisticated gas-phase spectroscopy techniques. Here is a detailed look at the core methodologies.
This is the foundational technique for both studies. The general workflow involves several key steps [2]:
The following diagram illustrates the specific workflows for the IR/UV techniques used in these studies to achieve isomer-selective measurements.
IR/R2PI (Ion Depletion) Technique [2] [4]:
UV/IR/UV (Hole Burning) Spectroscopy [2]:
The table below summarizes available experimental and computational data for noncovalent interactions in molecular complexes.
| Complex | Experimental Method | Primary Binding Motif & Preference | Binding Energy / Stabilization Data | Key Observables |
|---|---|---|---|---|
| Phenyl Vinyl Ether (PVE)...Methanol [1] | FTIR, Rotational (MW), and IR/UV spectroscopy in molecular beams; Quantum-chemical calculations | OH∙∙∙O ether (most stable). A less stable OH∙∙∙π (phenyl) isomer also detected [1]. | Theoretical calculations required; Correct energetic order challenging, succeeded with local coupled cluster (LCCSD(T0)-F12) method [1]. | IR: OH-stretching frequency red-shift. MW: Precise rotational constants for structure determination [1]. |
| Ethene...Methanol [1] | Jet FTIR spectroscopy (from literature) | OH∙∙∙π (involving the C=C double bond) [1]. | Weak hydrogen bond; Small OH-stretching red-shift; Low binding energy (reflected in calculations) [1]. | IR: Small OH-stretching frequency red-shift [1]. |
| Methyl Vinyl Ether (Radicals) [2] [3] | Computational Thermodynamics (CBS-Q, CBS-APNO, G3 methods) | C-O Bond Dissociation Energies (BDEs) for the covalent bonds in the monomer. | BDEs for O-CH₃, C-OCH₃, etc., are ~3 kcal/mol weaker than in aromatic analogues (e.g., methyl phenyl ether) [2] [3]. | Intramolecular covalent bond strength, relevant for fragmentation patterns. |
The following methodologies were used to obtain the data for the this compound-Methanol complex [1]:
The diagram below illustrates how these techniques work together to characterize molecular complexes.
The table below summarizes the experimental findings and the performance of different theoretical methods in predicting the structure of the PVE-MeOH complex.
| Aspect | Experimental Findings (Molecular Beam) | Theoretical Prediction & Challenges |
|---|---|---|
| Preferred Structure | OH∙∙∙O hydrogen bond is dominant [1] [2]. | Correctly identified by LCCSD(T0)-F12, a high-level local coupled cluster method [1] [2]. |
| Other Observed Isomers | A less stable OH∙∙∙π(phenyl)-bound isomer detected via microwave spectroscopy [1] [2]. | - |
| Role of Dispersion | - | London dispersion interactions are crucial for correct docking preferences. Their visualization/quantification is key to understanding the subtle energy balance [1] [2]. |
| Method Performance | Serves as the benchmark for theory. | DFT-D3 and SCS-CC2 methods failed to correctly predict the energetic order of the isomers, highlighting the system's challenge [1] [2]. |
| Excited State (S₁) | OH∙∙∙O structure is destabilized compared to the ground state (S₀) [1] [2]. | Theoretical calculations confirm this experimental observation [1] [2]. |
The experimental determination of the PVE-MeOH complex structure relied on a multi-spectroscopic approach in molecular beam experiments [1] [2].
The following diagram illustrates the experimental and theoretical workflow used to determine and verify the complex's structure.
Flammable;Irritant